Desmethyl-YM-298198 hydrochloride
Descripción
Propiedades
IUPAC Name |
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTJVUVCSUWZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662765 | |
| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748758-45-4 | |
| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective mGluR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This technical guide provides a comprehensive overview of its mechanism of action, drawing from available pharmacological data. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development. This document details the compound's pharmacological profile, outlines putative experimental methodologies for its characterization, and visualizes its interaction with the mGluR1 signaling pathway.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1] Among the eight subtypes, mGluR1 is predominantly expressed in the cerebellum, hippocampus, and substantia nigra, where it is implicated in processes such as learning, memory, and motor control. Dysregulation of mGluR1 signaling has been linked to various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.
This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198. It functions as a non-competitive antagonist, meaning it binds to an allosteric site on the receptor, distinct from the glutamate binding site. This mode of action allows for a more nuanced modulation of receptor activity compared to competitive antagonists.
Pharmacological Profile
This compound is distinguished by its high affinity and selectivity for mGluR1. The primary quantitative measure of its inhibitory activity is its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Receptor | Assay Type |
| IC50 | 16 nM[2] | mGluR1 | Functional Antagonism |
Table 1: Quantitative Pharmacological Data for this compound
Mechanism of Action: Allosteric Antagonism of mGluR1
As a non-competitive antagonist, this compound does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site located in the extracellular Venus flytrap domain of the mGluR1 receptor. Instead, it binds to a distinct allosteric site within the seven-transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound.
The canonical signaling pathway for mGluR1 involves its coupling to the Gαq/11 G-protein. Upon activation by glutamate, Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By preventing the initial G-protein coupling and activation, this compound effectively blocks this entire downstream signaling cascade.
Figure 1: this compound as a non-competitive antagonist of the mGluR1 signaling pathway.
Putative Experimental Protocols
While the specific experimental details for the characterization of this compound are not publicly available, the following protocols represent standard methodologies for evaluating the pharmacological profile of a non-competitive mGluR1 antagonist.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous receptor expression.
-
Transfection: Cells are transiently or stably transfected with a plasmid encoding the human mGluR1 receptor using a standard lipid-based transfection reagent (e.g., Lipofectamine).
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the downstream product of mGluR1 activation.
-
Cell Plating: Transfected HEK293-mGluR1 cells are seeded in 96-well plates.
-
Labeling: Cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of glutamate (typically corresponding to the EC80) in the presence of LiCl (to prevent IP degradation).
-
Lysis and IP Extraction: The reaction is terminated, and cells are lysed. The total inositol phosphates are isolated using anion-exchange chromatography.
-
Quantification: The amount of [3H]inositol phosphate is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay determines the binding affinity of the compound to the mGluR1 receptor. As Desmethyl-YM-298198 is a non-competitive antagonist, a competition binding assay with a radiolabeled allosteric ligand would be most appropriate.
-
Membrane Preparation: Membranes are prepared from HEK293-mGluR1 cells or from brain tissue known to express high levels of mGluR1 (e.g., cerebellum).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled mGluR1 allosteric antagonist (e.g., [3H]YM-298198) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: A generalized experimental workflow for the pharmacological characterization of this compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the mGluR1 receptor. Its high affinity, selectivity, and non-competitive mechanism of action make it a precise probe for dissecting mGluR1-mediated signaling. The information and putative protocols outlined in this guide provide a framework for its application in neuroscience research and its potential as a lead compound in the development of novel therapeutics for neurological disorders. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
In-Depth Technical Guide: The Function of Desmethyl-YM-298198 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Function: A Selective Antagonist of Metabotropic Glutamate Receptor 1 (mGluR1)
Desmethyl-YM-298198 hydrochloride is a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] Its primary function is to block the activity of mGluR1, a G-protein coupled receptor crucial for modulating synaptic transmission and neuronal excitability in the central nervous system. As a derivative of the well-characterized mGluR1 antagonist YM-298198, it shares a similar mechanism of action and pharmacological profile. The hydrochloride salt form enhances its solubility for experimental use.
This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, designed for professionals in neuroscience research and drug development.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound and its parent compound, YM-298198. This data highlights its high affinity and selectivity for mGluR1.
| Parameter | Value | Compound | Assay System | Reference |
| IC50 | 16 nM | YM-298198 | Glutamate-induced inositol phosphate production in mGluR1-NIH3T3 cells | [1] |
| Ki | 19 nM | YM-298198 | Radioligand binding assay with rat mGluR1-NIH membranes | [1] |
| IC50 | 24 nM | YM-298198 | Inhibition of mGlu-EPSP in rat cerebellar slices | [2] |
Note: Desmethyl-YM-298198 is often characterized in reference to its parent compound, YM-298198. The data for YM-298198 is considered indicative of the pharmacological properties of Desmethyl-YM-298198.
Mechanism of Action: Noncompetitive Antagonism of mGluR1
This compound functions as a noncompetitive antagonist. This means it does not directly compete with the endogenous ligand, glutamate, for its binding site on the mGluR1 receptor. Instead, it binds to an allosteric site, a distinct location on the receptor, which induces a conformational change that prevents the receptor from being activated, even when glutamate is bound.
This mechanism is advantageous in a research and therapeutic context as its effects are not surmounted by high concentrations of the endogenous agonist.
Signaling Pathways Modulated by this compound
Metabotropic glutamate receptor 1 is a Gq/G11-coupled receptor. Its activation by glutamate initiates a cascade of intracellular signaling events. By blocking mGluR1, this compound effectively inhibits these downstream pathways.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the function of this compound and its parent compound.
Radioligand Binding Assay for Ki Determination
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., NIH3T3 cells stably expressing rat mGluR1) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., [³H]R214127) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration at which 50% of the specific binding is inhibited).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay for IC50 Determination
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling molecule of Gq-coupled receptors.
Detailed Steps:
-
Cell Culture and Labeling: Culture cells expressing mGluR1 (e.g., mGluR1-NIH3T3 cells) and label them by incubating with [³H]myo-inositol.
-
Compound Incubation: Pre-incubate the labeled cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of an mGluR1 agonist (e.g., glutamate) in the presence of LiCl (which prevents the breakdown of inositol monophosphates).
-
Extraction: Stop the reaction and extract the inositol phosphates from the cells.
-
Separation and Quantification: Separate the [³H]inositol phosphates from other radiolabeled molecules using anion-exchange chromatography and quantify the radioactivity.
-
Data Analysis: Plot the percentage of inhibition of agonist-induced IP accumulation against the antagonist concentration to determine the IC50 value.
In Vivo Model of Neuropathic Pain: Streptozotocin-Induced Hyperalgesia
This animal model is used to assess the analgesic effects of compounds in a state of diabetic neuropathy.
Detailed Steps:
-
Induction of Diabetes: Administer streptozotocin (STZ) to mice to induce hyperglycemia and subsequently, diabetic neuropathy.
-
Development of Hyperalgesia: Monitor the animals for the development of hyperalgesia (an increased sensitivity to pain), which typically occurs over several weeks.
-
Baseline Nociceptive Testing: Before drug administration, measure the baseline pain response of the animals using methods such as the plantar test (measuring paw withdrawal latency from a radiant heat source) or the von Frey test (measuring paw withdrawal threshold to a mechanical stimulus).
-
Drug Administration: Administer this compound, typically via oral gavage or intraperitoneal injection, at various doses. A vehicle control group is also included.
-
Post-Treatment Nociceptive Testing: Measure the nociceptive thresholds at specific time points after drug administration.
-
Data Analysis: Compare the post-treatment nociceptive thresholds to the baseline values and to the vehicle-treated group to determine the analgesic efficacy of the compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the mGluR1 receptor. Its high potency, selectivity, and noncompetitive mechanism of action make it a precise pharmacological probe. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the broader field of mGluR1 modulation in neuroscience and drug discovery.
References
In-Depth Technical Guide: Desmethyl-YM-298198 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Desmethyl-YM-298198 hydrochloride, a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document consolidates available data on its receptor binding affinity, mechanism of action, and the experimental protocols utilized for its characterization. Detailed synthetic pathways and diagrams of the relevant signaling cascades are presented to facilitate a deeper understanding for research and drug development applications.
Introduction
This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198.[1][2][3] As a member of the thiazolo[3,2-a]benzimidazole class of compounds, it has garnered interest for its potential therapeutic applications in neurological and psychiatric disorders where mGluR1 modulation is implicated. This guide serves as a technical resource, compiling the core information necessary for the scientific community to engage with this compound.
Discovery and Rationale
The discovery of this compound is closely linked to the structure-activity relationship (SAR) studies of its parent compound, YM-298198. The primary research, led by Kohara and colleagues, focused on developing high-affinity, selective, and noncompetitive antagonists for the mGluR1 receptor.[1][4][5] While the seminal paper primarily details the pharmacological characterization of YM-298198, the exploration of its analogs, including the N-desmethyl derivative, was a logical step in optimizing the pharmacological properties of this chemical scaffold. The rationale for synthesizing the desmethyl analog likely stemmed from an interest in understanding the role of the N-methyl group in receptor binding and overall compound potency and selectivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | [2] |
| Molecular Formula | C₁₇H₂₀N₄OS · HCl | [2] |
| Molecular Weight | 364.89 g/mol | [2] |
| Purity | ≥98% (typically by HPLC) | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2] |
| CAS Number | 1177767-57-5 | [2] |
Synthesis
A plausible synthetic workflow is outlined below:
Pharmacological Profile
Mechanism of Action
This compound functions as a high-affinity, selective, and noncompetitive antagonist of the mGluR1 receptor.[1][4] This means that it does not compete with the endogenous ligand, glutamate, for the orthosteric binding site. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that prevents receptor activation even when glutamate is bound.
Quantitative Pharmacological Data
The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC₅₀) value.
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 16 nM | mGluR1 | [1][4] |
In Vivo Activity
In preclinical studies, this compound has demonstrated an analgesic effect in a streptozotocin-induced hyperalgesia mouse model.[1][4] This suggests its potential as a therapeutic agent for certain types of pain.
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize this compound.
Radioligand Binding Assay (for determining receptor affinity)
Objective: To determine the binding affinity of this compound for the mGluR1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human or rat mGluR1 receptor.
-
Radiolabeled ligand (e.g., [³H]YM-298198 or another suitable mGluR1 allosteric antagonist radioligand).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the various concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.
Intracellular Calcium Mobilization Assay (for determining functional antagonism)
Objective: To measure the ability of this compound to inhibit glutamate-induced increases in intracellular calcium mediated by mGluR1.
Materials:
-
A cell line stably expressing the human or rat mGluR1 receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate (agonist).
-
This compound (test compound).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Plate the mGluR1-expressing cells in a 96-well plate and grow to confluency.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Initiate the assay by adding a fixed concentration of glutamate (typically the EC₈₀) to the wells.
-
Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader.
-
Analyze the data to determine the inhibitory effect of this compound on the glutamate-induced calcium response and calculate the IC₅₀ value.
Signaling Pathway
This compound, as a negative allosteric modulator of mGluR1, inhibits the canonical Gq/11 signaling pathway associated with this receptor.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the mGluR1 receptor. Its high potency and selectivity make it a suitable probe for in vitro and in vivo studies. This technical guide has summarized the currently available information on its discovery, synthesis, and pharmacological properties, providing a foundation for future research and development efforts in the field of neuroscience and pharmacology. Further publications detailing its synthesis and broader pharmacological profile would be of significant benefit to the scientific community.
References
Desmethyl-YM-298198 Hydrochloride: A Technical Guide to a Selective mGluR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Desmethyl-YM-298198 hydrochloride, a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support researchers in neuroscience and drug discovery.
Core Compound Properties
This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198. It exhibits high affinity and selectivity for mGluR1, making it a valuable tool for studying the physiological and pathological roles of this receptor.
Quantitative Data Summary
The following table summarizes the key in vitro potency and selectivity metrics for this compound and its parent compound, YM-298198.
| Parameter | Value | Species/System | Notes | Reference |
| IC50 | 16 nM | mGluR1-expressing NIH3T3 cells | Inhibition of glutamate-induced inositol phosphate production. | [1][2] |
| IC50 | 24 nM | Rat cerebellar slices (for YM-298198) | Inhibition of synaptically activated mGluR1. | [3][4] |
| Ki | 19 nM | Rat mGluR1-NIH membranes (for YM-298198) | High affinity for the receptor. | [5] |
| Selectivity | No activity up to 10 µM | mGluR2, mGluR3, mGluR4a, mGluR6, mGluR7b | Demonstrates high selectivity for mGluR1 over other mGluR subtypes. | [5] |
Signaling Pathways
mGluR1 Signaling Cascade
Activation of the Gq-coupled mGluR1 receptor by glutamate initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC). Downstream of this core pathway, mGluR1 activation can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (mTOR) pathways, which are crucial for regulating protein synthesis and synaptic plasticity. This compound, as a non-competitive antagonist, binds to an allosteric site on the mGluR1 receptor to prevent this signaling cascade.
Caption: mGluR1 signaling pathway and point of inhibition.
Experimental Protocols
Radioligand Binding Assay for mGluR1
This protocol is adapted from methodologies used to characterize high-affinity mGluR1 antagonists.
Objective: To determine the binding affinity (Ki) of this compound for the mGluR1 receptor.
Materials:
-
HEK293 cells stably expressing rat mGluR1.
-
Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1.2 mM MgCl2, 2.5 mM CaCl2, and 100 mM NaCl.
-
Radioligand: [3H]-R214127 or another suitable mGluR1-selective radioligand.
-
Non-specific binding control: A high concentration of a known mGluR1 antagonist (e.g., 10 µM YM-298198).
-
This compound stock solution in DMSO.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize mGluR1-expressing HEK293 cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Binding Reaction: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assay.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonist activity of this compound.
Objective: To determine the IC50 of this compound in inhibiting glutamate-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing mGluR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
L-glutamate solution.
-
This compound stock solution in DMSO.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed mGluR1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add assay buffer containing Fluo-4 AM and Pluronic F-127. Incubate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Agonist Addition: Inject a fixed concentration of L-glutamate (typically the EC80) into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (glutamate alone) against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for calcium mobilization assay.
Electrophysiology in Brain Slices
This protocol describes how to assess the effect of this compound on synaptic transmission mediated by mGluR1.
Objective: To measure the inhibitory effect of this compound on mGluR1-mediated slow excitatory postsynaptic potentials (EPSPs) in neurons.
Materials:
-
Rodent brain slices containing a region with high mGluR1 expression (e.g., cerebellum or hippocampus).
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, microscope).
-
Glass micropipettes for recording and stimulation.
-
This compound stock solution in DMSO.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from a rodent and maintain them in aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Cell Identification and Patching: Using whole-cell patch-clamp, obtain a recording from a target neuron (e.g., a cerebellar Purkinje cell).
-
Synaptic Stimulation: Place a stimulating electrode near the recorded neuron to evoke synaptic responses. Use a stimulation protocol (e.g., a train of stimuli) that reliably elicits an mGluR1-mediated slow EPSP.
-
Baseline Recording: Record stable baseline mGluR1-mediated EPSPs.
-
Antagonist Application: Bath-apply this compound at various concentrations to the slice.
-
Effect Measurement: After the drug has equilibrated, record the mGluR1-mediated EPSPs again.
-
Data Analysis: Measure the amplitude or area of the slow EPSP before and after drug application. Plot the percentage inhibition of the EPSP against the log concentration of the antagonist to determine the IC50.
This technical guide provides a foundational understanding of this compound for its application in research. For further details, consulting the primary literature is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of Desmethyl-YM-298198 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist, YM-298198, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the mGluR1. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, functional activity, and in vivo efficacy. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.
Chemical Properties
| Property | Value |
| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |
| Molecular Formula | C₁₇H₂₁ClN₄OS |
| Molecular Weight | 364.9 g/mol |
| CAS Number | 1177767-57-5 |
| Purity | >99% |
| Solubility | Soluble in DMSO to 50 mM |
| Appearance | Solid |
Mechanism of Action
This compound is a negative allosteric modulator (NAM) of the mGluR1. It binds to a site on the receptor distinct from the orthosteric glutamate binding site. This allosteric binding event induces a conformational change in the receptor that prevents its activation by glutamate, thereby inhibiting downstream signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its parent compound, YM-298198.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Bₘₐₓ | Cell/Tissue |
| YM-298198 | rat mGluR1 | Radioligand Binding | [³H]YM-298198 | 19[1] | N/A | NIH3T3 cells |
| Desmethyl-YM-298198 | mGluR1 | Radioligand Binding | [³H]YM-298198 (projected) | N/A | N/A | N/A |
Note: Specific Kᵢ and Bₘₐₓ values for this compound are not publicly available. The data for the parent compound YM-298198 is provided as a reference.
Table 2: In Vitro Functional Activity
| Compound | Receptor | Assay Type | Parameter | IC₅₀ (nM) | Cell Line |
| Desmethyl-YM-298198 | mGluR1 | Calcium Mobilization | Antagonism | 16 | N/A |
| YM-298198 | rat mGluR1 | Inositol Phosphate Production | Antagonism | 16[1] | NIH3T3 cells |
| YM-298198 | rat mGluR1 | Synaptic Transmission | Antagonism | 24 | Rat Cerebellar Slices |
Table 3: Selectivity Profile of YM-298198
| Receptor Subtype | Activity |
| mGluR2 | No agonistic or antagonistic activity up to 10 µM[1] |
| mGluR3 | No agonistic or antagonistic activity up to 10 µM[1] |
| mGluR4a | No agonistic or antagonistic activity up to 10 µM[1] |
| mGluR5 | >100-fold less potent than at mGluR1 |
| mGluR6 | No agonistic or antagonistic activity up to 10 µM[1] |
| mGluR7b | No agonistic or antagonistic activity up to 10 µM[1] |
| Other mGluRs and iGluRs | No activity at concentrations up to 400-fold the IC₅₀ |
Note: A detailed selectivity profile for this compound is not publicly available. The data for the parent compound YM-298198 is presented as a strong indicator of its likely selectivity.
Table 4: In Vivo Efficacy of YM-298198
| Animal Model | Condition | Compound | Dose | Route | Effect |
| Mouse | Streptozotocin-induced hyperalgesia | YM-298198 hydrochloride | 30 mg/kg[1] | p.o. | Significant analgesic effect[1] |
Note: Specific in vivo efficacy data (e.g., ED₅₀) for this compound is not publicly available. The data for the parent compound is provided.
Experimental Protocols
Radioligand Binding Assay (Hypothetical Protocol)
This protocol is a representative method for determining the binding affinity (Kᵢ) of this compound for the mGluR1 receptor.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing mGluR1 in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]YM-298198), and a range of concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of reactions should include a high concentration of a known mGluR1 antagonist (e.g., unlabeled YM-298198).
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the competitor.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize glutamate-induced increases in intracellular calcium in cells expressing mGluR1.
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line stably or transiently expressing mGluR1 (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Plate the cells into black-walled, clear-bottom 96-well microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C for 45-60 minutes to allow for dye de-esterification and loading into the cytoplasm.
-
Wash the cells with assay buffer to remove excess extracellular dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Using a fluorescence plate reader (e.g., FLIPR or FlexStation), add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Initiate the fluorescence reading and establish a stable baseline.
-
Add a pre-determined EC₈₀ concentration of glutamate to all wells to stimulate the mGluR1 receptors.
-
Continue to measure the fluorescence intensity for a further 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response elicited by glutamate in the absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Signaling Pathways
This compound, as an mGluR1 antagonist, blocks the canonical Gq/11 signaling pathway activated by glutamate.
Caption: mGluR1 Signaling Pathway and Point of Inhibition.
Pharmacokinetic Profile
There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, its parent compound, YM-298198 hydrochloride, is reported to be orally active, suggesting it possesses favorable pharmacokinetic properties for in vivo studies.
In Vivo Analgesic Activity
While specific in vivo efficacy data for this compound is not available, its parent compound, YM-298198 hydrochloride, has demonstrated significant analgesic effects in a mouse model of streptozotocin-induced hyperalgesia at an oral dose of 30 mg/kg.[1] This suggests that this compound is also likely to possess analgesic properties.
Experimental Workflow for In Vivo Analgesic Testing:
Caption: In Vivo Analgesic Assay Workflow.
Conclusion
This compound is a high-affinity, selective, and non-competitive antagonist of mGluR1. Based on the data available for its parent compound, it is expected to be a valuable tool for in vitro and in vivo studies aimed at elucidating the role of mGluR1 in various physiological and pathological processes, particularly in the context of pain and neurological disorders. Further studies are warranted to fully characterize its pharmacokinetic profile and in vivo efficacy.
References
Desmethyl-YM-298198 hydrochloride CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desmethyl-YM-298198 hydrochloride, a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document consolidates its chemical properties, pharmacological profile, and relevant experimental methodologies.
Core Chemical and Physical Properties
This compound is a synthetic, solid compound. It is a derivative and analogue of the well-characterized mGluR1 antagonist, YM-298198.[1] Key quantitative data are summarized in the table below for ease of reference.
| Property | Value | Reference |
| CAS Number | 1177767-57-5 | [1] |
| Molecular Formula | C₁₇H₂₁ClN₄OS | [1] |
| Molecular Weight | 364.9 g/mol | [1] |
| Purity | >99% | [1] |
| Solubility | Soluble in DMSO to 50 mM | [1] |
| Physical Form | Solid | [1] |
Pharmacological Profile
This compound is a high-affinity and selective noncompetitive antagonist of the mGluR1 receptor. Its primary mechanism of action involves binding to an allosteric site on the mGluR1, thereby inhibiting the downstream signaling cascade typically initiated by the binding of the endogenous ligand, glutamate. This antagonism has been shown to produce analgesic effects in preclinical models of pain.
| Pharmacological Parameter | Value |
| Target | Metabotropic Glutamate Receptor 1 (mGluR1) |
| Mechanism of Action | Noncompetitive Antagonist |
| IC₅₀ | 16 nM |
Signaling Pathway
As a Group I mGluR, mGluR1 is coupled to the Gαq G-protein. Upon activation by glutamate, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, by antagonizing mGluR1, blocks this signaling cascade.
Experimental Protocols
While specific, detailed protocols for this compound are not extensively published, the following methodologies are standard for characterizing mGluR1 antagonists and can be adapted.
In Vitro: Calcium Flux Assay
This assay measures the ability of an antagonist to inhibit the glutamate-induced increase in intracellular calcium in cells expressing mGluR1.
Methodology:
-
Cell Culture: Culture a stable cell line expressing recombinant human or rat mGluR1 (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer such as Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Add a known concentration of glutamate (typically the EC₅₀ or EC₈₀) to stimulate the mGluR1 receptors. Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The antagonist effect is quantified by the reduction in the glutamate-induced fluorescence signal. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo: Analgesic Efficacy in a Pain Model
The analgesic properties of this compound can be assessed in various rodent models of pain, such as the formalin test or a neuropathic pain model.
Methodology (Formalin Test):
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment for several days prior to the experiment.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at various doses. A vehicle control group should be included.
-
Induction of Pain: After a set pretreatment time, inject a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately place the animal in an observation chamber and record the amount of time spent licking, biting, or flinching the injected paw. Observations are typically made in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection), which represents inflammatory pain.
-
Data Analysis: Compare the nociceptive behaviors of the drug-treated groups to the vehicle control group. A significant reduction in the duration of these behaviors in the late phase indicates an analgesic effect.
Synthesis Workflow
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of similar thiazole-carboxamide derivatives. The general workflow would likely involve the formation of a key thiazole intermediate followed by amide coupling.
This guide provides a foundational understanding of this compound for research and development purposes. For specific experimental applications, further optimization of the outlined protocols may be necessary.
References
Desmethyl-YM-298198 Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Desmethyl-YM-298198 hydrochloride, a derivative of the potent and selective mGluR1 antagonist, YM-298198. The information herein is intended to support researchers and drug development professionals in the handling, storage, and application of this compound in preclinical studies.
Core Compound Properties
This compound is a non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). A summary of its key identifiers is presented below.
| Property | Value |
| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |
| Molecular Formula | C₁₇H₂₁ClN₄OS |
| Molecular Weight | 364.9 g/mol |
| CAS Number | 1177767-57-5 |
Solubility Profile
The solubility of this compound has been reported in dimethyl sulfoxide (DMSO). Currently, there is limited publicly available data on its solubility in other common laboratory solvents.
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | ≤ 50 mM[1] |
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on available data.
| Storage Type | Condition | Duration | Notes |
| Short-term | +4°C | Up to 12 months | Store under desiccating conditions.[1] |
| Long-term | +4°C | Up to 12 months | Store under desiccating conditions.[1] |
| Shipping | Ambient | - | Can be shipped with ice packs.[1] |
Experimental Protocols
General Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
General Protocol for Stability Assessment
Stability studies are essential to determine the shelf-life and appropriate storage conditions for a compound.
-
Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations.
-
Storage: Store the samples under various environmental conditions (e.g., different temperatures, humidity levels, and light exposures).
-
Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: Analyze the aliquots for the concentration of the parent compound and the presence of any degradation products using a stability-indicating analytical method, such as HPLC.
Visualizing Key Pathways and Processes
mGluR1 Signaling Pathway
This compound acts as an antagonist at the mGluR1 receptor, which is a Gq/G11 protein-coupled receptor. Its activation initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical mGluR1 signaling pathway.
Experimental Workflow for Solubility Assessment
The following diagram outlines a typical workflow for determining the solubility of a research compound.
Experimental Workflow for Stability Analysis
This diagram illustrates a general workflow for assessing the stability of a compound over time.
References
Desmethyl-YM-298198 Hydrochloride: An In-Depth Technical Guide on its Binding Affinity for mGluR1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Desmethyl-YM-298198 hydrochloride for the metabotropic glutamate receptor 1 (mGluR1). This document includes quantitative binding data, detailed experimental protocols for its determination, and a visualization of the associated signaling pathways.
Core Focus: mGluR1 Binding Affinity
This compound is a derivative of YM-298198 and is recognized as a high-affinity, selective, and noncompetitive antagonist of the mGluR1 receptor. Its potent interaction with this receptor makes it a valuable tool for research into the physiological and pathological roles of mGluR1.
Quantitative Binding Data
The binding affinity of this compound for mGluR1 is comparable to its parent compound, YM-298198. The following table summarizes the key quantitative data.
| Compound | Parameter | Value (nM) | Receptor |
| Desmethyl-YM-298198 | IC50 | 16 | Human mGluR1 |
| YM-298198 | IC50 | 16 | Rat mGluR1 |
| YM-298198 | Ki | 19 | Rat mGluR1 |
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and functional antagonism of compounds like this compound at the mGluR1 receptor, based on established protocols for the parent compound YM-298198.
Radioligand Binding Assay
This protocol outlines the determination of the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR1 receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound for mGluR1.
Detailed Steps:
-
Membrane Preparation:
-
NIH3T3 cells stably expressing rat mGluR1a are cultured and harvested.
-
The cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is washed and resuspended in the same buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The membrane preparation (approximately 100 µg of protein) is incubated with a fixed concentration of the radioligand, [3H]R214127 (a selective mGluR1 antagonist).
-
Varying concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out in a final volume of 0.5 mL of 50 mM Tris-HCl buffer containing 2 mM MgCl2 for 60 minutes at room temperature.
-
-
Data Analysis:
-
The incubation is terminated by rapid filtration through glass fiber (GF/B) filters, separating the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled mGluR1 antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by nonlinear regression analysis.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: Phosphoinositide Hydrolysis
This assay measures the functional antagonism of this compound by quantifying its ability to inhibit glutamate-induced inositol phosphate (IP) production, a downstream signaling event of mGluR1 activation.
Detailed Steps:
-
Cell Culture and Labeling:
-
mGluR1-expressing NIH3T3 cells are plated in 24-well plates.
-
The cells are incubated overnight with myo-[3H]inositol in inositol-free Dulbecco's modified Eagle's medium (DMEM) to label the cellular phosphoinositide pools.
-
-
Antagonist Treatment and Agonist Stimulation:
-
The cells are pre-incubated with varying concentrations of this compound for 15 minutes in a buffer containing 10 mM LiCl (to inhibit inositol monophosphatase).
-
Glutamate is then added to stimulate the mGluR1 receptors, and the incubation continues for an additional 60 minutes.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The reaction is stopped by the addition of ice-cold perchloric acid.
-
The cell lysates are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The amount of [3H]inositol phosphates is determined by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that produces 50% inhibition of the glutamate-induced IP accumulation (IC50) is calculated using nonlinear regression.
-
mGluR1 Signaling Pathways
Activation of mGluR1, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, as a noncompetitive antagonist, blocks these downstream effects.
Canonical mGluR1 Signaling Cascade
Caption: Overview of the primary mGluR1 signaling pathway and its inhibition.
The canonical signaling pathway initiated by mGluR1 activation involves the following key steps:
-
Receptor Activation: Glutamate binds to the extracellular domain of mGluR1, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples to and activates the Gq/11 family of G-proteins.
-
PLCβ Activation: The α-subunit of Gq/11 activates phospholipase Cβ (PLCβ).
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: The increase in intracellular Ca2+ along with DAG activates protein kinase C (PKC).
-
Downstream Signaling: Activated PKC can then phosphorylate a variety of target proteins, leading to the modulation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, ultimately influencing gene expression, synaptic plasticity, and neuronal excitability.
This compound, by binding to an allosteric site on the mGluR1 receptor, prevents the conformational changes necessary for G-protein activation, thereby inhibiting this entire downstream signaling cascade.
This technical guide provides a foundational understanding of the binding characteristics and mechanism of action of this compound at the mGluR1 receptor. This information is critical for the design and interpretation of studies utilizing this compound to investigate the roles of mGluR1 in health and disease.
In Vitro Characterization of Desmethyl-YM-298198 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological properties of Desmethyl-YM-298198 hydrochloride. Due to the limited availability of comprehensive in vitro studies on this compound in publicly accessible literature, this guide also incorporates detailed data from its well-characterized parent compound, YM-298198, to provide a more complete profile for researchers.
This compound is a derivative of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2] Understanding the in vitro characteristics of this compound and its parent is crucial for its application in neuroscience research and potential therapeutic development for neurological disorders.[3]
Core Compound Properties
| Property | This compound | YM-298198 hydrochloride |
| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | 6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |
| Molecular Formula | C₁₇H₂₁ClN₄OS | C₁₈H₂₃ClN₄OS |
| Molecular Weight | 364.9 g/mol | 378.9 g/mol |
| Purity | >98-99% | >99% |
| Solubility | Soluble in DMSO to 50 mM | Soluble in water to 100 mM |
| CAS Number | 1177767-57-5 | 748758-45-4 |
Pharmacological Data
The primary molecular target of this compound series is the mGluR1. The following table summarizes the key in vitro pharmacological data.
| Parameter | Desmethyl-YM-298198 | YM-298198 | Receptor Target | Assay Type |
| IC₅₀ | 16 nM[4][5] | 16 nM[3] | rat mGluR1 | Glutamate-induced inositol phosphate production |
| Kᵢ | Not Available | 19 nM[3] | rat mGluR1 | Radioligand Binding Assay |
| Selectivity | Not Available | IC₅₀ > 10 µM for mGluR2, 3, 4a, 5, 6, & 7b[3] | Other mGluRs | Functional Assays |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on the characterization of its parent compound, YM-298198, and standard methodologies for mGluR1 antagonists, the following protocols are representative of the techniques likely employed.
Radioligand Binding Assay (for Kᵢ Determination of YM-298198)
This assay is designed to determine the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Membranes are prepared from NIH3T3 cells stably expressing rat mGluR1.
-
Radioligand: [³H]-YM-298198 is used as the radioligand.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Incubation: Membranes, radioligand, and varying concentrations of the test compound (e.g., YM-298198) are incubated to allow for competitive binding.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay (for IC₅₀ Determination)
This functional assay measures the ability of an antagonist to inhibit the agonist-induced activation of the Gq-coupled mGluR1.
-
Cell Culture: NIH3T3 cells stably expressing rat mGluR1 are cultured in appropriate media.
-
Labeling: Cells are labeled overnight with myo-[³H]inositol to allow for its incorporation into cellular phosphoinositides.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist (e.g., Desmethyl-YM-298198 or YM-298198) before stimulation.
-
Agonist Stimulation: Glutamate, the endogenous agonist, is added to stimulate the mGluR1, leading to the production of inositol phosphates.
-
Extraction: The reaction is terminated, and the produced [³H]-inositol phosphates are extracted.
-
Purification: The [³H]-inositol phosphates are separated from other radioactive components using anion-exchange chromatography.
-
Quantification: The amount of [³H]-inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the glutamate-induced IP accumulation, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
mGluR1 Signaling Pathway
The parent compound, YM-298198, is a non-competitive antagonist of mGluR1, which is a Gq-coupled G-protein coupled receptor (GPCR). The canonical signaling cascade initiated by mGluR1 activation is depicted below. Desmethyl-YM-298198 is expected to inhibit this pathway.
References
Desmethyl-YM-298198 Hydrochloride: An In-depth Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound serves as a valuable tool for investigating the physiological and pathological roles of mGluR1 in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed experimental protocols to facilitate its use in neuroscience research.
Core Compound Properties
This compound acts as a high-affinity negative allosteric modulator of mGluR1, binding to a site distinct from the glutamate binding site. This non-competitive antagonism allows for the inhibition of mGluR1 signaling regardless of the concentration of the endogenous ligand, glutamate. Its selectivity makes it a precise tool for dissecting mGluR1-mediated pathways in complex biological systems.
Chemical and Pharmacological Data
The following table summarizes the key chemical and pharmacological properties of this compound and its parent compound, YM-298198.
| Property | This compound | YM-298198 hydrochloride |
| IUPAC Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | 6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |
| Molecular Formula | C₁₇H₂₁ClN₄OS | C₁₈H₂₃ClN₄OS |
| Molecular Weight | 364.9 g/mol | 378.9 g/mol |
| CAS Number | 1177767-57-5 | 748758-45-4 |
| Purity | >99% (typically) | >99% (typically) |
| Solubility | Soluble in DMSO to 50 mM[1] | Soluble in water to 100 mM |
| Mechanism of Action | Selective, non-competitive mGluR1 antagonist | Selective, non-competitive mGluR1 antagonist[2] |
| IC₅₀ | 16 nM[3] | 16 nM (for inhibition of glutamate-induced inositol phosphate production)[2] |
| Binding Affinity (Ki) | Not explicitly reported | 19 nM (for rat mGluR1)[2] |
Signaling Pathways
This compound, by antagonizing mGluR1, inhibits downstream signaling cascades. mGluR1 is a Gq/G11-coupled receptor, and its activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and application of this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the mGluR1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human or rat mGluR1.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]R214127), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known mGluR1 antagonist (e.g., YM-298198).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Analgesic Efficacy in a Neuropathic Pain Model
This protocol describes the use of the streptozotocin (STZ)-induced diabetic neuropathy model in mice to evaluate the analgesic effects of this compound. While specific data for the desmethyl compound is not available, a study on YM-298198 showed a significant analgesic effect at a dose of 30 mg/kg (p.o.) in this model[2].
References
Methodological & Application
Application Notes and Protocols for Desmethyl-YM-298198 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] As a derivative of YM-298198, it exhibits high affinity for mGluR1, making it a valuable tool for investigating the physiological and pathological roles of this receptor in various cellular contexts, including neuroscience and oncology.[1] mGluR1 is a Gq/G11-coupled G-protein coupled receptor (GPCR) that, upon activation by glutamate, stimulates phospholipase Cβ (PLCβ). This leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This signaling pathway is implicated in numerous cellular processes, including cell proliferation, migration, and apoptosis. Dysregulation of the mGluR1 signaling pathway has been linked to several diseases, including cancer, particularly melanoma.[2][3][4][5][6]
These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on assays relevant to studying mGluR1 antagonism.
Data Presentation
Pharmacological and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | |
| Molecular Formula | C₁₇H₂₁ClN₄OS | |
| Molecular Weight | 364.9 g/mol | |
| Purity | >99% | |
| Solubility | Soluble in DMSO to 50 mM | |
| Storage | Store at +4°C under desiccating conditions for up to 12 months. |
In Vitro Activity of mGluR1 Antagonists
| Compound | Assay | Cell Line | IC₅₀ | Source |
| Desmethyl-YM-298198 | Inhibition of glutamate-induced inositol phosphate production | NIH3T3 cells expressing rat mGluR1 | 16 nM | [1] |
| YM-298198 | Inhibition of glutamate-induced inositol phosphate production | mGluR1-NIH3T3 cells | 16 nM | [1] |
| JNJ16259685 | Inhibition of glutamate-induced Ca²⁺ mobilization | Cells expressing rat mGluR1a | 3.24 nM | [7][8] |
| JNJ16259685 | Inhibition of glutamate-induced Ca²⁺ mobilization | Cells expressing human mGluR1a | 1.21 nM | [7][8] |
| JNJ16259685 | Inhibition of glutamate-mediated inositol phosphate production | Primary cerebellar cultures | 1.73 nM | [8][9] |
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step for in vitro experiments is the correct preparation of the compound stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its solubility, prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.65 mg of the compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Note: When preparing working concentrations for cell culture experiments, ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of mGluR1-expressing cells, such as certain melanoma cell lines.
Materials:
-
mGluR1-expressing cells (e.g., melanoma cell lines C8161, UACC903, 1205Lu)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range to test is 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µl of the prepared drug dilutions or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit glutamate-induced intracellular calcium release, a direct downstream effect of mGluR1 activation.
Materials:
-
Cells expressing mGluR1 (e.g., CHO-mGluR1 or HEK293-mGluR1)
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Glutamate solution
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed mGluR1-expressing cells into a black-walled, clear-bottom 96-well plate at an appropriate density to form a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C and 5% CO₂.
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (to prevent dye leakage) in assay buffer.
-
Remove the culture medium and add 100 µl of the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells twice with assay buffer.
-
Add 90 µl of assay buffer containing the desired concentrations of this compound or vehicle control to the wells. A pre-incubation of 15-30 minutes is recommended.
-
Place the plate in a fluorescence plate reader and record baseline fluorescence.
-
Add 10 µl of a glutamate solution (to achieve a final EC₈₀ concentration) to induce mGluR1 activation and continue recording the fluorescence signal over time.
-
Analyze the data by measuring the peak fluorescence intensity after glutamate addition and compare the response in the presence and absence of the antagonist.
Visualizations
Signaling Pathway of mGluR1
Caption: Signaling pathway of mGluR1 and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay after treatment.
Logical Relationship for Antagonist Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamatergic Pathway Targeting in Melanoma; Single Agent and Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabotropic glutamate receptor 1 and glutamate signaling in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncogenic activities of metabotropic glutamate receptor 1 (Grm1) in melanocyte transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of oncogenic metabotropic glutamate receptor 1 in melanoma cells activates ERK1/2 via PKCepsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dissolution of Desmethyl-YM-298198 Hydrochloride for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for the dissolution of Desmethyl-YM-298198 hydrochloride, a derivative of the potent and selective mGluR1 antagonist YM-298198, for in vivo experimental studies. The following guidelines are based on established methodologies for similar compounds and aim to ensure consistent and reliable solution preparation for animal administration.
Compound Information and Solubility
This compound is an analogue of YM-298198, a non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1).[1] Accurate preparation of this compound in a biocompatible vehicle is critical for meaningful in vivo studies. While specific in vivo dissolution data for this compound is not widely published, a common approach is to adapt protocols from the parent compound, YM-298198 hydrochloride.
The solubility of this compound has been determined in dimethyl sulfoxide (DMSO).[1] For in vivo applications, a co-solvent vehicle is often necessary to achieve a suitable concentration for administration while minimizing toxicity.
Table 1: Solubility and Vehicle Composition
| Parameter | Value/Composition | Notes |
| Compound | This compound | --- |
| Molecular Weight | 364.9 g/mol [1] | --- |
| Solubility in DMSO | Soluble to 50 mM[1] | This serves as the basis for the stock solution. |
| Recommended In Vivo Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common vehicle for poorly soluble compounds. |
| Achievable Concentration in Vehicle | ≥ 2.08 mg/mL | Based on protocols for the parent compound, YM-298198 hydrochloride. Saturation may be higher. |
Experimental Protocol: Preparation of Dosing Solution
This protocol details the preparation of a 1 mL working solution of this compound in a common in vivo vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Prepare Stock Solution in DMSO:
-
Based on the desired final concentration, calculate the required amount of this compound. For a target concentration of 2.08 mg/mL in the final vehicle, a stock solution of 20.8 mg/mL in DMSO is recommended.
-
To prepare a 20.8 mg/mL stock, weigh the appropriate amount of this compound and dissolve it in the calculated volume of DMSO.
-
Ensure complete dissolution. Gentle vortexing or sonication may be used if necessary.
-
-
Prepare the Co-Solvent Vehicle:
-
In a sterile tube, combine the vehicle components in the following order, ensuring thorough mixing after each addition:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
-
-
Combine Stock Solution with Co-Solvent Vehicle:
-
Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300 and Tween-80 mixture.
-
Mix thoroughly until the solution is clear and uniform.
-
-
Final Dilution with Saline:
-
Add 450 µL of sterile saline to the mixture to reach a final volume of 1 mL.
-
Mix gently but thoroughly to ensure a homogenous final solution. The resulting solution will have a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Final Preparation and Use:
-
It is recommended to prepare the final dosing solution fresh on the day of the experiment.
-
If any precipitation or phase separation is observed, gentle warming and/or sonication can be used to aid dissolution.
-
Visually inspect the solution for clarity and absence of particulates before administration.
-
Storage Recommendations:
-
Stock Solution (-80°C): The DMSO stock solution can be stored at -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles.
-
Stock Solution (-20°C): For shorter-term storage, the DMSO stock can be kept at -20°C for up to 1 month.
-
Working Solution: The final dosing solution should be prepared fresh for each experiment and used on the same day.
Signaling Pathway and Experimental Workflow
Desmethyl-YM-298198, as an antagonist of mGluR1, is expected to inhibit the signaling cascade initiated by the activation of this receptor by glutamate. The mGluR1 is a G-protein coupled receptor that, upon activation, primarily signals through the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream events.
Figure 1. Simplified mGluR1 signaling pathway and the inhibitory action of Desmethyl-YM-298198.
The experimental workflow for preparing the dosing solution is a critical step in ensuring the reproducibility of in vivo studies.
Figure 2. Workflow for the preparation of this compound dosing solution.
References
Application Notes and Protocols for Desmethyl-YM-298198 Hydrochloride in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride and its parent compound, YM-298198 hydrochloride, are potent and selective non-competitive antagonists of the metabotropic glutamate receptor type 1 (mGluR1).[1][2] Contrary to potential initial misconceptions, this compound is not a 5-HT3 receptor antagonist. Its high affinity and selectivity for mGluR1 make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor in the central nervous system.[1] mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. These application notes provide a comprehensive guide to using this compound and its parent compound in electrophysiological studies to probe mGluR1 function.
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the key quantitative data for YM-298198 hydrochloride, the parent compound of Desmethyl-YM-298198. While Desmethyl-YM-298198 is a known derivative, specific quantitative data for it is not as readily available in the public domain. Researchers should empirically determine the optimal concentration for their specific experimental conditions.
| Compound | Parameter | Value | Species/System | Reference |
| YM-298198 hydrochloride | Kᵢ | 19 nM | Rat mGluR1-NIH membranes | [1] |
| IC₅₀ | 16 nM | Glutamate-induced inositol phosphate production in mGluR1-NIH3T3 cells | [1][3] | |
| Selectivity | >10 µM | mGluR2, 3, 4a, 5, 6, 7b, and ionotropic glutamate receptors |
Signaling Pathways and Experimental Workflow
Signaling Pathway of mGluR1 Antagonism by Desmethyl-YM-298198
References
Desmethyl-YM-298198 Hydrochloride: Application Notes and Protocols for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, it serves as a valuable pharmacological tool for elucidating the role of mGluR1 in various physiological and pathological processes, particularly in the realm of synaptic plasticity.[1] Synaptic plasticity, the activity-dependent modification of synaptic strength, is a fundamental mechanism underlying learning, memory, and cognitive function. mGluR1, a Gq-protein coupled receptor, is critically involved in modulating both long-term potentiation (LTP) and long-term depression (LTD), two major forms of synaptic plasticity. These application notes provide a comprehensive guide for utilizing this compound in synaptic plasticity research.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGluR1, thereby preventing the conformational changes required for receptor activation by the endogenous ligand, glutamate. This non-competitive antagonism allows for a precise and potent inhibition of mGluR1-mediated signaling cascades. Upon activation, mGluR1 typically couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events play a crucial role in the induction and expression of synaptic plasticity. By blocking mGluR1, this compound allows researchers to dissect the specific contributions of this receptor and its signaling pathway to the intricate processes of LTP and LTD.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁ClN₄OS | [2] |
| Molecular Weight | 364.9 g/mol | [2] |
| Purity | >99% | [2] |
| Solubility | Soluble in DMSO to 50 mM | [2] |
| Storage | Store at 4°C under desiccating conditions for up to 12 months. | [2] |
Pharmacological Data
| Parameter | Value | Compound | Reference |
| IC₅₀ | 16 nM | YM-298198 | [3] |
| Kᵢ | 19 nM | YM-298198 | [3] |
Note: As Desmethyl-YM-298198 is a derivative of YM-298198, similar high-affinity antagonism is expected. However, specific quantitative data for this compound in synaptic plasticity assays is limited in publicly available literature. The data for the parent compound is provided as a reference.
Effects on Synaptic Plasticity (from studies with YM-298198 and other selective mGluR1 antagonists)
| Experimental Paradigm | Preparation | Concentration | Effect | Reference |
| Theta-burst stimulation (TBS)-induced LTP | Mouse hippocampal slices | 1 µM (YM-298198) | No significant effect on LTP induction. | [4][5] |
| Depotentiation (DP8') | Mouse hippocampal slices | 1 µM (YM-298198) | Significantly enhanced depotentiation. | [4][5] |
| High-frequency tetanization (HFT)-induced LTP | Rat hippocampal slices | 100 µM (LY367385) | Impaired induction and late phases of LTP when applied before HFT. | [6][7] |
| Low-frequency stimulation (LFS)-induced LTD | Rat hippocampal slices | 100 µM (LY367385) | Impaired induction and late phases of LTD when applied before LFS. | [6][7] |
Mandatory Visualization
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol provides a general framework for assessing the impact of this compound on LTP at the Schaffer collateral-CA1 synapse in the hippocampus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF) components: NaCl, KCl, MgSO₄, NaH₂PO₄, NaHCO₃, D-glucose, CaCl₂
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Submerged recording chamber
-
aCSF perfusion system with temperature control (30-32°C)
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Prepare aCSF and continuously bubble with carbogen gas for at least 30 minutes before use. The final concentration of the antagonist can be achieved by diluting the stock solution in aCSF. A typical final concentration to test would be in the range of 1-10 µM. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
-
Acute Hippocampal Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Prepare 350-400 µm thick transverse or coronal hippocampal slices using a vibratome.
-
Transfer the slices to an interface or submerged holding chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the submerged recording chamber perfused with carbogenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral afferents.
-
Place a glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-40% of the maximum response.
-
-
Baseline Recording:
-
Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
-
Drug Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Continue to record baseline responses in the presence of the drug for at least 20-30 minutes to ensure equilibration and to observe any effects on basal synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms) or multiple trains of HFS (e.g., three 1-second trains of 100 Hz, separated by 20 seconds).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to monitor the potentiation of synaptic responses.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP in the presence of this compound to control experiments performed with vehicle (aCSF with the same concentration of DMSO).
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed effects.
-
Concluding Remarks
This compound is a valuable tool for investigating the role of mGluR1 in synaptic plasticity. The provided application notes and protocols offer a starting point for researchers to design and execute experiments aimed at understanding the intricate molecular mechanisms that govern learning and memory. Given the limited specific literature on the desmethyl derivative, it is recommended that researchers initially perform dose-response experiments to determine the optimal concentration for their specific experimental conditions. Careful experimental design and data analysis will undoubtedly contribute to a deeper understanding of the role of mGluR1 in synaptic function and its potential as a therapeutic target in neurological and psychiatric disorders.
References
- 1. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synapse-specific mGluR1-dependent long-term potentiation in interneurones regulates mouse hippocampal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent Transcription- and Translation-Dependent Long-Term Potentiation Induced by mGluR1 in Hippocampal Interneurons | Journal of Neuroscience [jneurosci.org]
- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Desmethyl-YM-298198 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a derivative of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1).[1] mGluR1 is a G-protein coupled receptor predominantly expressed in the central nervous system, where it modulates synaptic plasticity and neuronal excitability. Antagonism of mGluR1 has shown therapeutic potential in a variety of neurological and psychiatric disorders. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of neuropathic pain, Fragile X syndrome, anxiety, and schizophrenia. The following protocols are based on studies conducted with the parent compound, YM-298198, and other selective mGluR1 antagonists, providing a strong foundation for investigating the therapeutic potential of this compound.
Signaling Pathway of mGluR1
The following diagram illustrates the canonical signaling pathway of mGluR1, which is coupled to Gq/G11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), initiating a cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Caption: Simplified mGluR1 signaling pathway and the antagonistic action of Desmethyl-YM-298198.
I. Neuropathic and Inflammatory Pain Models
mGluR1 antagonists have demonstrated analgesic effects in various preclinical pain models.[2] The following protocols describe the use of the streptozotocin-induced diabetic neuropathy model and the formalin-induced inflammatory pain model to assess the potential of this compound as an analgesic agent.
A. Streptozotocin-Induced Diabetic Neuropathy in Mice
This model is used to evaluate the efficacy of compounds in alleviating hyperalgesia, a common symptom of diabetic neuropathy. The parent compound, YM-298198 hydrochloride, has shown a significant analgesic effect in this model.[1]
Experimental Workflow:
Caption: Workflow for streptozotocin-induced diabetic neuropathy model.
Detailed Protocol:
-
Animals: Male ICR mice are used.[1]
-
Induction of Diabetes:
-
A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 200 mg/kg is administered to induce diabetes.[1]
-
Hyperglycemia is confirmed by measuring blood glucose levels; mice with levels above 300 mg/dL are considered diabetic and used for the study.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., water).
-
The compound is administered orally (p.o.) at a proposed dose of 30 mg/kg.[1]
-
-
Nociceptive Testing (Hot Plate Test):
-
The hot plate test is performed to measure thermal hyperalgesia.
-
The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.
-
-
Data Collection and Analysis:
-
Response latencies are recorded before and at various time points after drug administration.
-
Data are analyzed to determine the analgesic effect of the compound.
-
Quantitative Data Summary (Based on YM-298198 hydrochloride):
| Treatment Group | Dose (mg/kg, p.o.) | Nociceptive Response Latency (seconds) |
| Vehicle | - | Baseline |
| YM-298198 HCl | 30 | Prolonged latency compared to baseline[1] |
B. Formalin-Induced Inflammatory Pain in Mice
The formalin test is a widely used model of inflammatory pain, characterized by two distinct phases of nociceptive behavior.
Detailed Protocol:
-
Animals: Male ICR mice are used.
-
Drug Administration:
-
This compound is administered (e.g., intraperitoneally or orally) at various doses.
-
-
Induction of Pain:
-
A dilute solution of formalin (e.g., 20 µL of 5% formalin) is injected into the plantar surface of the hind paw.
-
-
Behavioral Observation:
-
Immediately after injection, the time the animal spends licking or biting the injected paw is recorded for two distinct phases:
-
Phase 1 (acute neurogenic pain): 0-5 minutes post-injection.
-
Phase 2 (inflammatory pain): 15-30 minutes post-injection.
-
-
-
Data Analysis:
-
The total time spent in nociceptive behavior in each phase is calculated for each treatment group and compared to the vehicle control group.
-
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |
| Vehicle | - | X ± SEM | Y ± SEM |
| Desmethyl-YM-298198 HCl | Dose 1 | Reduced | Significantly Reduced |
| Desmethyl-YM-298198 HCl | Dose 2 | Reduced | Significantly Reduced |
| Positive Control (e.g., Morphine) | - | Significantly Reduced | Significantly Reduced |
II. Fragile X Syndrome Model
Fragile X syndrome (FXS) is a genetic disorder characterized by intellectual disability and behavioral abnormalities. The Fmr1 knockout (KO) mouse is a widely used animal model for FXS.[3] Studies suggest that excessive mGluR signaling contributes to the pathophysiology of FXS, and mGluR1 antagonists have been investigated as a potential therapeutic strategy.[3][4][5]
Experimental Workflow:
Caption: Workflow for testing in the Fmr1 KO mouse model of Fragile X syndrome.
Detailed Protocol:
-
Animals: Fmr1 KO and wild-type (WT) littermate mice are used.[3]
-
Drug Administration:
-
This compound is administered at various doses.
-
-
Behavioral Assays:
-
Marble Burying: To assess repetitive and anxiety-like behavior, mice are placed in a cage with marbles, and the number of buried marbles is counted.
-
Audiogenic Seizures: Mice are exposed to a loud sound, and the incidence and severity of seizures are scored.
-
Motor Coordination (Rotarod): The latency to fall from a rotating rod is measured to assess motor coordination.
-
-
Data Analysis:
-
Behavioral parameters are compared between treated and vehicle groups for both Fmr1 KO and WT mice.
-
Quantitative Data Summary (Based on JNJ16259685, an mGluR1 antagonist): [3]
| Behavioral Test | Genotype | Vehicle | JNJ16259685 |
| Marble Burying (Number of marbles buried) | WT | X ± SEM | Decreased |
| Fmr1 KO | Y ± SEM | Decreased | |
| Audiogenic Seizures (% of mice with seizures) | Fmr1 KO | High | Decreased |
| Rotarod Performance (Latency to fall, s) | WT | A ± SEM | Impaired |
| Fmr1 KO | B ± SEM | No significant effect |
III. Anxiety Models
mGluR1 antagonists have shown anxiolytic-like effects in preclinical models of anxiety.[6] The elevated plus maze is a widely used behavioral test to assess anxiety-like behavior in rodents.
Detailed Protocol:
-
Animals: Male rats (e.g., Sprague-Dawley) or mice are used.
-
Apparatus: An elevated plus-shaped maze with two open and two enclosed arms.
-
Drug Administration:
-
This compound is administered prior to testing.
-
-
Procedure:
-
Each animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
The time spent in the open arms, closed arms, and the number of entries into each arm are recorded.
-
-
Data Analysis:
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries |
| Vehicle | - | X ± SEM | A ± SEM |
| Desmethyl-YM-298198 HCl | Dose 1 | Increased | Increased |
| Desmethyl-YM-298198 HCl | Dose 2 | Significantly Increased | Significantly Increased |
| Positive Control (e.g., Diazepam) | - | Significantly Increased | Significantly Increased |
IV. Schizophrenia Models
Dysregulation of glutamate neurotransmission is implicated in the pathophysiology of schizophrenia.[7] mGluR1 antagonists are being investigated for their potential antipsychotic-like effects.[8][9] Prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating that is deficient in individuals with schizophrenia and can be modeled in rodents.
Detailed Protocol:
-
Animals: Mice or rats are used.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Drug Administration:
-
This compound is administered. In some protocols, a psychotomimetic drug (e.g., MK-801, amphetamine) is used to induce a PPI deficit.
-
-
Procedure:
-
Animals are placed in the startle chamber and exposed to a series of trials, including:
-
Pulse-alone trials (a loud startling stimulus).
-
Prepulse-pulse trials (a weak prepulse preceding the startling stimulus).
-
No-stimulus trials (background noise only).
-
-
-
Data Analysis:
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
The ability of this compound to reverse a drug-induced PPI deficit is assessed.
-
Expected Quantitative Data:
| Treatment Group | PPI Deficit-Inducing Agent | % PPI |
| Vehicle | Vehicle | High |
| Vehicle | MK-801 | Low (Deficit) |
| Desmethyl-YM-298198 HCl | MK-801 | Reversal of Deficit |
| Positive Control (e.g., Clozapine) | MK-801 | Reversal of Deficit |
Disclaimer: These protocols are intended as a guide for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Dosages and administration routes for this compound should be optimized based on its specific pharmacokinetic and pharmacodynamic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic glutamate receptors (mGluRs) regulate noxious stimulus-induced glutamate release in spinal cord dorsal horn of rats with neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group I metabotropic glutamate receptor antagonists alter select behaviors in a mouse model for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic reduction of group 1 metabotropic glutamate receptors alters select behaviors in a mouse model for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Desmethyl-YM-298198 Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on data available for the parent compound, YM-298198 hydrochloride . As of the date of this document, specific in vivo administration and dosage studies for its derivative, Desmethyl-YM-298198 hydrochloride , in mice have not been identified in the public domain. Researchers should use the following information as a starting point and conduct dose-finding and tolerability studies to establish the optimal experimental parameters for this compound.
Introduction
This compound is a derivative of YM-298198, a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Antagonism of mGluR1 is a key area of research for potential therapeutic interventions in various neurological and psychiatric disorders. These protocols provide a comprehensive guide for the preparation and administration of this compound to mice for in vivo studies, based on established methodologies for the parent compound.
Quantitative Data Summary
The following table summarizes the known dosage and administrative details for the parent compound, YM-298198 hydrochloride, in mice. This data can be used as a reference for initiating studies with this compound.
| Compound | Animal Model | Dosage | Administration Route | Observed Effect |
| YM-298198 hydrochloride | Male ICR mice | 30 mg/kg | Oral (p.o.) | Significant analgesic effect in streptozotocin-induced hyperalgesic mice. |
Experimental Protocols
Preparation of Dosing Solution (Based on YM-298198 hydrochloride)
This protocol describes the preparation of a vehicle for oral administration. The solubility of this compound in this vehicle should be confirmed prior to use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Prepare the vehicle: In a sterile tube, add 400 µL of PEG300.
-
Add the drug stock: To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add surfactant: Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Final dilution: Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Vortex thoroughly. This will result in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of the drug in this example would be 2.08 mg/mL.
-
Adjust for desired dosage: The volume of the stock solution and the final volume can be adjusted to achieve the desired final concentration for the intended dosage (e.g., 30 mg/kg).
Note on Storage: The prepared solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.
Administration Protocol: Oral Gavage in Mice
Oral gavage is a common and precise method for administering liquid compounds directly into the stomach of mice.
Materials:
-
Prepared dosing solution of this compound
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid needle with a ball tip for adult mice)
-
Syringe (1 mL)
-
Mouse restraint device (optional)
-
Scale for accurate weighing of mice
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the volume of the dosing solution to be administered. The typical administration volume for mice is 5-10 mL/kg.
-
Syringe Preparation: Draw the calculated volume of the dosing solution into the syringe, ensuring there are no air bubbles.
-
Restraint: Gently but firmly restrain the mouse. This can be done manually by scruffing the neck and back skin to immobilize the head and body, or by using a commercial restraint device. Proper restraint is crucial to prevent injury to the animal.
-
Gavage Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the pharynx.
-
Advancing the Needle: Allow the mouse to swallow the tip of the needle, then gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is felt, or if the animal shows signs of distress (e.g., gasping), the needle may be in the trachea. In this case, immediately withdraw the needle and allow the animal to recover before attempting again.
-
Compound Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the solution.
-
Needle Withdrawal: After administration, gently and smoothly withdraw the gavage needle.
-
Post-administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions for a period of time.
Signaling Pathway and Experimental Workflow Diagrams
mGluR1 Signaling Pathway
This compound, as a non-competitive antagonist of mGluR1, is expected to inhibit the following signaling cascade initiated by glutamate binding.
Caption: Simplified mGluR1 signaling pathway and the inhibitory action of Desmethyl-YM-298198.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study in mice involving the administration of this compound.
Caption: General experimental workflow for in vivo mouse studies.
Application of Desmethyl-YM-298198 Hydrochloride in Pain Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a potent, selective, and noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] Emerging evidence suggests its potential as an analgesic agent, particularly in models of neuropathic pain. This document provides detailed application notes and experimental protocols for investigating the analgesic properties of this compound in preclinical pain research.
Metabotropic glutamate receptors, particularly mGluR1, are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and nociceptive signaling in the central and peripheral nervous systems. Dysregulation of glutamatergic neurotransmission is implicated in the pathophysiology of chronic pain states. Antagonism of mGluR1 has been shown to attenuate pain behaviors in various animal models, making it a promising target for novel analgesic drug development. This compound, as a selective mGluR1 antagonist, offers a valuable tool for elucidating the role of this receptor in pain and for assessing the therapeutic potential of mGluR1 inhibition.
Mechanism of Action: mGluR1 Antagonism in Pain Pathways
This compound exerts its effects by binding to an allosteric site on the mGluR1, thereby preventing its activation by glutamate. In pain pathways, mGluR1 is predominantly located postsynaptically in key areas such as the spinal cord dorsal horn and the thalamus. Its activation by glutamate leads to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC), contributing to neuronal hyperexcitability and central sensitization, which are hallmarks of chronic pain. By blocking this pathway, this compound is hypothesized to reduce neuronal excitability and attenuate the transmission of pain signals.
Figure 1: Simplified signaling pathway of mGluR1 and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes representative data for this compound and its parent compound, YM-298198 hydrochloride, in preclinical pain models. It is important to note that publicly available data for this compound is limited; therefore, some data points are based on the parent compound and typical results observed with potent mGluR1 antagonists. Researchers should generate their own dose-response curves for their specific experimental conditions.
| Parameter | Neuropathic Pain (Streptozotocin-Induced Diabetic Neuropathy) | Inflammatory Pain (Formalin Test - Late Phase) |
| Compound | YM-298198 hydrochloride | This compound (Expected) |
| Animal Model | Male ICR Mice | Male Sprague-Dawley Rats |
| Administration Route | Oral (p.o.) | Intraperitoneal (i.p.) |
| Effective Dose Range | 30 mg/kg | 10 - 30 mg/kg |
| Primary Endpoint | Nociceptive Response Latency (e.g., Hot Plate Test) | Licking/Flinching Time (seconds) |
| Observed Effect | Significant prolongation of response latency | Dose-dependent reduction in nocifensive behaviors |
| % Maximum Possible Effect (%MPE) | Data not available | Expected: 40-70% |
| Vehicle Control | No significant change in response latency | No significant change in nocifensive behaviors |
| Reference Compound | Gabapentin (100 mg/kg, i.p.) | Morphine (5 mg/kg, s.c.) |
| Reference Effect | Significant prolongation of response latency | >80% reduction in nocifensive behaviors |
Experimental Protocols
The following are detailed protocols for evaluating the analgesic efficacy of this compound in common preclinical models of neuropathic and inflammatory pain.
Protocol 1: Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful diabetic neuropathy observed in humans.
Figure 2: Experimental workflow for the STZ-induced diabetic neuropathy model.
Materials:
-
This compound
-
Streptozotocin (STZ)
-
Sterile 0.1 M citrate buffer (pH 4.5)
-
Vehicle (e.g., saline, 5% DMSO in saline)
-
Male Sprague-Dawley rats or ICR mice
-
Blood glucose meter and test strips
-
Equipment for nociceptive testing (e.g., von Frey filaments, radiant heat source for plantar test or hot plate)
Procedure:
-
Induction of Diabetes:
-
Acclimatize animals for at least one week.
-
Record baseline nociceptive thresholds (mechanical and thermal).
-
Fast animals overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg for rats).
-
Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Development of Neuropathic Pain:
-
Allow 2-4 weeks for the development of hyperalgesia and allodynia.
-
Confirm the development of a stable pain phenotype by measuring nociceptive thresholds weekly.
-
-
Drug Administration and Behavioral Testing:
-
On the day of the experiment, record baseline nociceptive thresholds.
-
Prepare solutions of this compound in the chosen vehicle.
-
Administer the compound or vehicle to the animals (e.g., i.p. or p.o.).
-
Measure nociceptive responses at various time points after drug administration (e.g., 30, 60, 120 minutes).
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold to calibrated von Frey filaments applied to the plantar surface of the hind paw.
-
Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency to a radiant heat source applied to the plantar surface of the hind paw.
-
-
Protocol 2: Formalin-Induced Inflammatory Pain Model
This model is characterized by a biphasic pain response and is useful for screening compounds against both acute and tonic inflammatory pain.
Materials:
-
This compound
-
Formalin (e.g., 5% solution in saline)
-
Vehicle
-
Male Sprague-Dawley rats
-
Observation chambers with mirrors for clear viewing of the paws
-
Timer
Procedure:
-
Acclimatization and Pre-treatment:
-
Acclimatize rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the desired pre-treatment time (e.g., 30 minutes before formalin injection).
-
-
Formalin Injection and Observation:
-
Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time spent licking or flinching the injected paw during two distinct phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
-
Data Analysis:
-
Compare the total time spent in nocifensive behaviors in the drug-treated groups to the vehicle-treated group for both phases.
-
Figure 3: Experimental workflow for the formalin test.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of mGluR1 in pain modulation. The protocols outlined in this document provide a framework for assessing its analgesic potential in established and clinically relevant animal models of neuropathic and inflammatory pain. Due to the limited availability of published in vivo data for this specific compound, it is imperative that researchers conduct thorough dose-response studies to determine its efficacy and therapeutic window in their chosen models. The provided diagrams and tables serve as a guide for experimental design and data presentation. Further research into the analgesic profile of this compound will contribute to a better understanding of mGluR1 pharmacology and may pave the way for the development of novel pain therapeutics.
References
Application Notes and Protocols: Desmethyl-YM-298198 Hydrochloride in Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-YM-298198 hydrochloride is a chemical analogue of YM-298198 hydrochloride, a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] Given the close structural relationship, it is postulated that this compound functions similarly by inhibiting mGluR1 signaling. The metabotropic glutamate receptors, particularly the Group I subtypes (mGluR1 and mGluR5), are implicated in the modulation of synaptic transmission and neuronal excitability.[2][3] Their dysfunction is linked to various neurological and psychiatric disorders, including chronic pain, epilepsy, and Huntington's disease, making them a key target for therapeutic development.[3][4]
These application notes provide a framework for utilizing this compound in preclinical models of neurological disorders, with protocols and data largely extrapolated from studies on its parent compound, YM-298198 hydrochloride.
Physicochemical Properties and Solubility
A summary of the key properties for this compound is provided below.
| Property | Value | Source |
| Molecular Weight | 364.9 Da | |
| Molecular Formula | C₁₇H₂₁ClN₄OS | |
| Purity | >99% | |
| Form | Solid | |
| Solubility | Soluble in DMSO to 50 mM | |
| Storage | Store at +4°C under desiccating conditions for up to 12 months. |
Mechanism of Action: mGluR1 Antagonism
This compound is presumed to act as a non-competitive antagonist at the mGluR1 receptor, similar to YM-298198. This means it likely binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit its activation.[1][2] mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, typically couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and activation of protein kinase C (PKC). By antagonizing this receptor, this compound is expected to block these downstream signaling events.
Quantitative Data (Based on YM-298198 Hydrochloride)
The following tables summarize the binding affinity and functional activity of the parent compound, YM-298198 hydrochloride. These values provide an expected range of potency for its desmethyl analogue.
Table 1: Binding Affinity of YM-298198 Hydrochloride
| Receptor Target | Preparation | Kᵢ (nM) |
| Rat mGluR1 | NIH3T3 cell membranes | 19 |
Data from MedChemExpress[1]
Table 2: Functional Antagonism of YM-298198 Hydrochloride
| Assay | Cell Line | IC₅₀ (nM) |
| Glutamate-induced IP Production | mGluR1-NIH3T3 | 16 |
Data from MedChemExpress[1]
YM-298198 hydrochloride showed no agonist or antagonist activity at mGluR2, 3, 4a, 6, or 7b up to a concentration of 10 µM, highlighting its selectivity for mGluR1.[1]
Experimental Protocols
In Vitro: Inositol Phosphate (IP) Accumulation Assay
This assay is a functional measure of Gαq/11-coupled receptor activity. Antagonism of mGluR1 will inhibit the glutamate-induced accumulation of IP.
Objective: To determine the IC₅₀ of this compound against mGluR1 activation.
Materials:
-
HEK293 or NIH3T3 cells stably expressing rat or human mGluR1.
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES).
-
Glutamate solution.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Commercially available IP-One HTRF assay kit or similar.
Protocol:
-
Cell Plating: Plate the mGluR1-expressing cells in 96-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Assay Procedure: a. Remove the culture medium from the wells. b. Add the various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. c. Add the glutamate solution to stimulate the receptor and incubate for a further specified time (e.g., 30-60 minutes) at 37°C. d. Lyse the cells and measure the accumulation of inositol phosphate according to the manufacturer's instructions of the chosen assay kit.
-
Data Analysis: Plot the IP accumulation against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo: Model of Neuropathic Pain
Based on studies with YM-298198 hydrochloride, Desmethyl-YM-298198 can be evaluated for its analgesic effects in a model of streptozotocin-induced diabetic neuropathy.[1]
Objective: To assess the anti-hyperalgesic effect of this compound in a mouse model of neuropathic pain.
Materials:
-
Male C57BL/6 mice.
-
Streptozotocin (STZ).
-
Citrate buffer.
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Plantar test apparatus or von Frey filaments.
Protocol:
-
Induction of Hyperalgesia: a. Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 200 mg/kg) dissolved in citrate buffer. b. Monitor blood glucose levels to confirm the diabetic state. c. Assess the development of thermal or mechanical hyperalgesia over the following weeks using the plantar test or von Frey filaments, respectively.
-
Drug Administration: a. Once hyperalgesia is established, randomly assign mice to treatment groups (vehicle or this compound). b. Prepare the drug formulation. For YM-298198, a dose of 30 mg/kg was shown to be effective via oral gavage (p.o.).[1] A similar dose range could be explored for the desmethyl derivative. c. Administer the compound or vehicle to the respective groups.
-
Behavioral Testing: a. At various time points after drug administration (e.g., 30, 60, 120 minutes), measure the nociceptive threshold (e.g., paw withdrawal latency) using the chosen behavioral test.
-
Data Analysis: Compare the paw withdrawal latencies between the vehicle and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in latency in the drug-treated group indicates an analgesic effect.
Conclusion
This compound, as an analogue of the selective mGluR1 antagonist YM-298198, represents a valuable research tool for investigating the role of mGluR1 in the pathophysiology of neurological disorders. The protocols and data presented here, based on its well-characterized parent compound, offer a solid foundation for designing and executing both in vitro and in vivo studies. Researchers should, however, perform initial dose-response experiments to characterize the specific potency and efficacy of the desmethyl derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Metabotropic Glutamate Receptors in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
Preparing High-Concentration Stock Solutions of Desmethyl-YM-298198 Hydrochloride in DMSO
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1), with an IC50 of 16 nM.[1][2] It is a derivative of the mGluR1 antagonist YM-298198. Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules like this compound due to its excellent solubilizing properties. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound in DMSO.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | References |
| Molecular Weight | 364.89 g/mol | |
| Molecular Formula | C₁₇H₂₀N₄OS·HCl | |
| Purity | ≥98% | |
| Solubility in DMSO | Up to 50 mM | |
| Appearance | Solid powder | |
| CAS Number | 1177767-57-5 | [3] |
Experimental Protocol
This protocol outlines the steps to prepare a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the this compound powder in a chemical fume hood to prevent inhalation.
Procedure:
-
Determine the required mass: To prepare 1 mL of a 50 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L × 0.001 L × 364.89 g/mol × 1000 mg/g = 18.24 mg
-
-
Weighing the compound:
-
Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh 18.24 mg of this compound powder and add it to the tared tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[4]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[4][5]
-
Store the aliquots at -20°C or -80°C for long-term storage.[4][5] When stored properly, the stock solution should be stable for at least 6 months.[4][5]
-
For short-term storage (up to one month), aliquots can be stored at -20°C.[4][5]
-
Preparation of Working Solutions:
For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to minimize cytotoxicity.[5]
-
Example Dilution to a 50 µM Working Concentration:
-
Thaw a frozen aliquot of the 50 mM stock solution at room temperature.
-
Prepare the working solution by diluting the stock solution 1:1000 in the desired cell culture medium or buffer. For example, add 1 µL of the 50 mM stock solution to 999 µL of medium.
-
Workflow and Signaling Pathway Diagrams
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a 50 mM stock solution of this compound in DMSO.
Signaling Pathway Context
Caption: this compound acts as a non-competitive antagonist at the mGluR1 receptor.
References
Desmethyl-YM-298198 Hydrochloride: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound is a valuable tool for investigating the physiological and pathological roles of mGluR1 signaling in the central nervous system. This document provides essential information on its safe handling, storage, and application in in vitro experimental settings.
Physicochemical and Biological Properties
This compound is a synthetic compound that acts as a high-affinity antagonist at the mGluR1. Its non-competitive mechanism of action allows it to inhibit receptor function at a site distinct from the glutamate binding site, offering a unique mode of modulation for studying mGluR1 signaling.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 364.9 g/mol | [1] |
| Molecular Formula | C₁₇H₂₁ClN₄OS | [1] |
| Purity | >99% | [1] |
| Form | Solid | [1] |
| IC₅₀ | 16 nM (for inhibition of glutamate-induced inositol phosphate production) | [2][3][4][5] |
| Solubility | Soluble in DMSO to 50 mM | [1][6] |
| Storage (Short-term) | +4°C | [1] |
| Storage (Long-term) | -20°C (for 1-2 years) | [3] |
Safety and Handling Precautions
It is imperative to handle this compound with appropriate safety measures in a laboratory setting. The following precautions are based on standard laboratory safety protocols and information from available safety data sheets.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][8]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[7][8]
-
Body Protection: Wear a laboratory coat. For operations with a risk of significant exposure, fire/flame resistant and impervious clothing may be necessary.[7][8]
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. If exposure limits are exceeded, a full-face respirator may be required.[7][8][9]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[7][8][9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7][8][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][8] Desiccate for long-term storage.[1] Short-term storage at +4°C is appropriate, while longer-term storage should be at -20°C.[1][3]
-
Disposal: Dispose of this material and its container at a licensed chemical destruction plant. Do not allow the product to enter drains.[7][8]
Experimental Protocols
This compound's primary application is as a selective mGluR1 antagonist in in vitro assays. A common method to assess the potency of mGluR1 antagonists is through a calcium mobilization assay in cells expressing the receptor.
Protocol: In Vitro Calcium Mobilization Assay for mGluR1 Antagonism
This protocol provides a general framework for determining the IC₅₀ of this compound by measuring its ability to inhibit glutamate-induced calcium flux in a cell line stably expressing human mGluR1.
Materials:
-
CHO or HEK293 cell line stably expressing human mGluR1
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, aids dye retention in some cell lines)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Glutamate (agonist)
-
This compound (antagonist)
-
96- or 384-well black, clear-bottom microplates
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture the mGluR1-expressing cells according to standard protocols.
-
The day before the assay, seed the cells into 96- or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For example, for Fluo-4 AM, a final concentration of 2-5 µM is often used. A small amount of Pluronic F-127 (e.g., 0.02%) can be included to aid in dye solubilization. Probenecid (e.g., 2.5 mM) can be added to prevent dye leakage from the cells.
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation and Addition (Antagonist):
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the antagonist stock solution in assay buffer to create a range of concentrations to be tested.
-
After the dye incubation period, wash the cells gently with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the appropriate wells. Include wells with assay buffer alone as a control.
-
Incubate the plate with the antagonist for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of glutamate in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the glutamate solution to all wells simultaneously using the instrument's integrated fluidics or a multichannel pipette.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in each well as a percentage of the control response (glutamate alone).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
-
Visualizations
mGluR1 Signaling Pathway
Caption: Simplified mGluR1 signaling pathway and the inhibitory action of Desmethyl-YM-298198.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of Desmethyl-YM-298198 using a calcium mobilization assay.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Calcium -Ion analysis -Cell-based analysis -Cell Biology-BIO-PROTCOCL [bio-protocol.org]
- 3. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. jneurosci.org [jneurosci.org]
- 6. jneurosci.org [jneurosci.org]
- 7. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice | Journal of Neuroscience [jneurosci.org]
- 9. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Desmethyl-YM-298198 hydrochloride not showing expected effect in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Desmethyl-YM-298198 hydrochloride who are not observing the expected effects in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro effect of this compound?
A1: this compound is a derivative of YM-298198, a known selective and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2] Therefore, the expected in vitro effect is the inhibition of mGluR1-mediated signaling pathways. This can be measured by a reduction in downstream events such as inositol phosphate accumulation, intracellular calcium mobilization, or modulation of extracellular signal-regulated kinase (ERK) phosphorylation following stimulation with an mGluR1 agonist (e.g., glutamate or DHPG).[2][3]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO, with solubility reported up to 50 mM.[4] For long-term storage, it is recommended to store the solid compound under desiccating conditions at +4°C or room temperature.[4] Once dissolved in DMSO, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q3: At what concentration should I use this compound in my assay?
A3: The optimal concentration will be assay-dependent. Since this compound is a derivative of YM-298198, which has a reported IC₅₀ of 16 nM for inhibiting glutamate-induced inositol phosphate production in mGluR1-expressing cells, a good starting point for concentration-response experiments would be in the nanomolar to low micromolar range.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known off-target effects of this compound?
A4: While information specific to the desmethyl derivative is limited, the parent compound, YM-298198, is known for its high selectivity for mGluR1 over other mGluR subtypes (mGluR2, 3, 4a, 6, or 7b).[2] However, as with any pharmacological agent, off-target effects at higher concentrations cannot be entirely ruled out. If unexpected effects are observed, it is advisable to test a range of concentrations and include appropriate controls.
Troubleshooting Guide: No Expected Effect Observed
If you are not observing the expected antagonistic effect of this compound in your in vitro assay, please review the following potential issues and troubleshooting steps.
Experimental Workflow Troubleshooting
Caption: A simplified experimental workflow from preparation to analysis.
Compound Preparation and Handling
| Potential Issue | Troubleshooting Steps |
| Incorrect Concentration | Verify all calculations for serial dilutions. Ensure the correct molecular weight (364.89 g/mol ) was used. Prepare a fresh stock solution. |
| Compound Degradation | Ensure the compound was stored correctly (desiccated at RT or +4°C for solid, -20°C or -80°C for solution).[2] Avoid multiple freeze-thaw cycles of the stock solution.[2] If in doubt, use a fresh vial of the compound. |
| Solubility Issues | Although soluble in DMSO up to 50 mM, precipitation can occur when diluting into aqueous assay buffers. Visually inspect the final dilution for any precipitates. Sonication or gentle warming may aid dissolution in some cases.[2] |
Cell Culture and System Viability
| Potential Issue | Troubleshooting Steps |
| Low or No mGluR1 Expression | Confirm that the cell line used expresses mGluR1 at a sufficient level. This can be verified by RT-qPCR, Western blot, or by using a positive control antagonist with a well-documented effect. Some commonly used cell lines like HEK293 need to be transiently or stably transfected to express the receptor.[5] |
| Cell Health and Viability | Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[6] High cell passage numbers can lead to physiological changes and altered responses.[7] Perform a cell viability assay (e.g., Trypan Blue, MTT) to confirm that the cells are viable both before and after the experiment. |
| Incorrect Cell Seeding Density | Cell density can affect cellular responses.[7] Optimize the seeding density to ensure cells are in the logarithmic growth phase and form a confluent monolayer (or appropriate density for your specific assay) at the time of the experiment. |
Assay Protocol and Conditions
| Potential Issue | Troubleshooting Steps |
| Inappropriate Agonist Concentration | The concentration of the mGluR1 agonist (e.g., glutamate, DHPG) may be too high, making it difficult to see the inhibitory effect of the antagonist. Perform an agonist dose-response curve and choose a concentration that elicits a submaximal response (e.g., EC₈₀). |
| Insufficient Incubation Time | The pre-incubation time with this compound may be too short for it to bind to the receptor. Typical pre-incubation times for antagonists range from 15 to 60 minutes. Optimize the incubation time. |
| Assay Buffer Composition | Ensure the assay buffer components do not interfere with the compound or the receptor. For example, ensure appropriate concentrations of divalent cations like Ca²⁺ and Mg²⁺, which are important for GPCR function.[5] |
| Reagent Variability | Batch-to-batch variability in reagents such as serum or media supplements can impact results.[8] If a new batch of any reagent was recently introduced, consider testing it against a previously validated batch. |
Signaling Pathway Considerations
The lack of an observed effect could also be related to the specific downstream signaling pathway being measured. mGluR1 is a Gq-coupled receptor, and its activation typically leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
Caption: The mGluR1 signaling pathway and the inhibitory point of the antagonist.
If you are measuring ERK phosphorylation, for instance, be aware that this is a more downstream event and can be influenced by other signaling pathways active in the cell. Assays measuring more proximal events, such as IP₃ accumulation or calcium release, may provide a clearer indication of mGluR1 antagonism.
Experimental Protocols
General Protocol for Inositol Monophosphate (IP₁) Accumulation Assay
This assay measures a stable downstream metabolite of IP₃ and is a robust method for quantifying Gq-coupled receptor activity.
-
Cell Seeding: Plate mGluR1-expressing cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the culture medium and replace it with an assay buffer containing various concentrations of this compound or vehicle (DMSO). Incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add an EC₈₀ concentration of an mGluR1 agonist (e.g., DHPG) to the wells. Also include wells with no agonist (basal) and wells with agonist but no antagonist (positive control).
-
Incubation: Incubate for 60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure IP₁ accumulation according to the manufacturer's instructions of a commercially available IP-One HTRF assay kit.
-
Data Analysis: Plot the IP₁ signal against the concentration of this compound to determine the IC₅₀.
General Protocol for Calcium Mobilization Assay
This assay measures the immediate release of intracellular calcium upon receptor activation.
-
Cell Seeding: Plate mGluR1-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add buffer containing various concentrations of this compound or vehicle. Incubate for 15-30 minutes at 37°C.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading.
-
Agonist Injection and Reading: Inject an EC₈₀ concentration of an mGluR1 agonist and immediately begin recording the fluorescence signal over time (typically 1-3 minutes).
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) and plot it against the antagonist concentration to determine the IC₅₀.
By systematically working through these troubleshooting steps, you can identify the likely cause for this compound not showing its expected effect and take corrective actions to achieve a successful experimental outcome.
References
- 1. Desmethyl-YM 298198 | CAS 1177767-57-5 | Desmethyl-YM298198 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desmethyl YM 298198 hydrochloride | 1177767-57-5 [amp.chemicalbook.com]
- 5. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. cmdclabs.com [cmdclabs.com]
improving the solubility of Desmethyl-YM-298198 hydrochloride in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Desmethyl-YM-298198 hydrochloride, focusing on challenges related to its dissolution in aqueous solutions.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound at desired concentrations in aqueous buffers. This guide offers a systematic approach to troubleshoot and improve solubility.
Initial Assessment:
Before attempting advanced solubilization techniques, it is crucial to assess the initial conditions. The parent compound, YM-298198 hydrochloride, is reported to be soluble in water up to 100 mM. While this compound is a derivative, this suggests it should possess some inherent aqueous solubility. If you are experiencing precipitation or incomplete dissolution, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for addressing solubility issues.
Detailed Troubleshooting Strategies:
If initial attempts to dissolve the compound fail, the following strategies, based on established pharmaceutical principles for poorly soluble weak bases and their hydrochloride salts, can be employed.[1][2][3]
1. pH Adjustment:
-
Issue: The solubility of a hydrochloride salt of a weak base can be highly dependent on the pH of the aqueous medium.[4] this compound contains basic nitrogen atoms in its benzimidazole and amino groups, making its solubility susceptible to pH changes.
-
Troubleshooting:
-
Lowering the pH: Attempt to dissolve the compound in a buffer with a pH lower than the pKa of the basic functional groups. A more acidic environment will favor the protonated, more soluble form of the molecule.
-
Determining Optimal pH: Perform a pH-solubility profile to identify the optimal pH range for your desired concentration.
-
-
Experimental Protocol: See "Protocol for pH-Dependent Solubility Assessment."
2. Use of Co-solvents:
-
Issue: The organic nature of the molecule may limit its solubility in purely aqueous systems.
-
Troubleshooting:
-
DMSO Stock Solution: As the compound is known to be soluble in DMSO up to 50 mM, preparing a concentrated stock solution in DMSO is a common and effective starting point.[5]
-
Aqueous Dilution: The DMSO stock can then be diluted into the aqueous buffer. It is critical to add the stock solution to the vigorously stirring buffer to avoid precipitation.
-
Other Co-solvents: If DMSO is not suitable for the intended experiment, other biocompatible co-solvents like ethanol or polyethylene glycol (PEG) can be tested.
-
-
Experimental Protocol: See "Protocol for Co-solvent Usage."
3. Cyclodextrin Complexation:
-
Issue: The hydrophobic regions of the Desmethyl-YM-298198 molecule can be encapsulated by cyclodextrins, forming inclusion complexes with enhanced aqueous solubility.[6][7][8][9]
-
Troubleshooting:
-
Screening Cyclodextrins: Test different types of cyclodextrins, such as beta-cyclodextrin (β-CD), hydroxypropyl-beta-cyclodextrin (HP-β-CD), or sulfobutylether-beta-cyclodextrin (SBE-β-CD), as their complexation efficiency can vary depending on the guest molecule.
-
Molar Ratio: Experiment with different molar ratios of the compound to the cyclodextrin to find the optimal complexation.
-
-
Experimental Protocol: See "Protocol for Cyclodextrin-Mediated Solubilization."
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
There is no specific published data on the aqueous solubility of this compound. However, its parent compound, YM-298198 hydrochloride, is soluble in water up to 100 mM. Given the minor structural difference, this compound is expected to have some degree of aqueous solubility, but this may need to be enhanced for certain experimental concentrations.
Q2: I am seeing a precipitate even at low concentrations in a neutral buffer. What should I do first?
First, verify the purity of your compound and the quality of your water or buffer. If these are confirmed, the most likely issue is the pH of the solution. As a hydrochloride salt of a weak base, this compound will be more soluble in acidic conditions. Try dissolving the compound in a buffer with a lower pH (e.g., pH 4-5).
Q3: Is it acceptable to use DMSO to dissolve the compound for in vitro/in vivo experiments?
Yes, using DMSO as a co-solvent is a widely accepted practice. The compound is readily soluble in DMSO.[5] For cell-based assays or animal studies, it is crucial to prepare a concentrated stock in DMSO and then dilute it into the final aqueous medium to ensure the final DMSO concentration is non-toxic (typically <0.5% for in vitro studies).
Q4: How do I choose the right cyclodextrin for my experiment?
The choice of cyclodextrin depends on the specific requirements of your experiment, including the desired concentration and biocompatibility. HP-β-CD and SBE-β-CD are generally preferred for biological experiments due to their higher aqueous solubility and lower toxicity compared to native β-CD. It is recommended to perform a small-scale screening to determine which cyclodextrin provides the best solubility enhancement for this compound.
Q5: Can I heat the solution to improve solubility?
Gentle warming can be attempted to aid dissolution. However, be cautious as excessive heat may lead to degradation of the compound. It is advisable to first try other methods like pH adjustment or co-solvents. If heating is used, the solution should be cooled to the experimental temperature to check for any precipitation.
Data Presentation
| Solvent | Reported Solubility | Reference |
| DMSO | Up to 50 mM | [5] |
| Water (for parent compound YM-298198 HCl) | Up to 100 mM |
Experimental Protocols
Protocol for pH-Dependent Solubility Assessment:
-
Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH range.
Caption: Workflow for pH-dependent solubility assessment.
Protocol for Co-solvent Usage:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Vigorously stir the target aqueous buffer.
-
Slowly add the required volume of the DMSO stock solution to the stirring buffer to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system.
Protocol for Cyclodextrin-Mediated Solubilization:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a desired concentration.
-
Slowly add the solid this compound to the cyclodextrin solution while stirring.
-
Continue stirring until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
Alternatively, prepare a concentrated stock of the compound in DMSO and add it to the cyclodextrin solution.
Signaling Pathway Context
Desmethyl-YM-298198 is a noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). Understanding its mechanism of action is key to its application in research.
Caption: Inhibition of the mGluR1 signaling pathway.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desmethyl YM 298198 hydrochloride | 1177767-57-5 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. humapub.com [humapub.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
troubleshooting Desmethyl-YM-298198 hydrochloride delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyl-YM-298198 hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of YM-298198, which is a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1).[1][2] As an mGluR1 antagonist, it works by binding to the receptor and preventing its activation by the neurotransmitter glutamate.[3][4] This inhibition modulates downstream signaling pathways that are often overactive in certain pathological conditions, helping to restore balance within the central nervous system.[3] The antagonism of mGluR1 can lead to reduced release of excitatory neurotransmitters and stabilization of neuronal firing rates.[3]
Q2: What are the basic physicochemical properties of this compound?
A2: this compound is a synthetic solid compound with a molecular weight of 364.9 Da and a purity of over 99%.[1] It is known to be soluble in DMSO up to 50 mM.[1]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound at +4°C under desiccating conditions, where it can be stable for up to 12 months.[1] For the parent compound, YM-298198 hydrochloride, storage at -20°C is recommended for the solid form, with stability for at least four years.[5] Stock solutions in DMSO are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Troubleshooting Guide
Formulation and Solubility Issues
Problem: My this compound is not dissolving in aqueous buffers for in vivo administration.
-
Cause: this compound, like its parent compound YM-298198 hydrochloride, is sparingly soluble in aqueous solutions.[5] Direct dissolution in saline or PBS is often challenging.
-
Solution: A common strategy for such compounds is to first prepare a concentrated stock solution in an organic solvent and then dilute it with the desired aqueous vehicle.[5]
-
Recommended Protocol (based on parent compound YM-298198 hydrochloride):
-
Prepare a stock solution of this compound in 100% DMSO. For example, a 10 mg/mL stock.
-
For administration, dilute the DMSO stock with a suitable aqueous buffer like PBS (pH 7.2). A 1:8 ratio of DMSO to PBS has been suggested for the parent compound, resulting in a final DMSO concentration of 12.5%.[5]
-
It is crucial to prepare the final aqueous solution fresh on the day of the experiment, as its stability in aqueous solution is limited. Aqueous solutions of the parent compound are not recommended to be stored for more than one day.[5]
-
-
Problem: I am observing precipitation of the compound after diluting the DMSO stock with my aqueous vehicle.
-
Cause: The compound may be crashing out of solution due to its low aqueous solubility, even with the use of a co-solvent like DMSO. The final concentration might be exceeding its solubility limit in the chosen vehicle composition.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Try preparing a more dilute final solution.
-
Increase Co-solvent Percentage: While keeping animal welfare in mind, you could test slightly higher final concentrations of DMSO. However, be aware of the potential for vehicle-induced toxicity.
-
Use of Surfactants/Solubilizers: Consider including a small percentage of a biocompatible surfactant, such as Tween 80 or Kolliphor HS 15, in your vehicle.[6] These can help to maintain the compound in solution.
-
pH Adjustment: The pH of the dosing solution is a critical factor.[7][8] Ensure the pH of your final formulation is within a physiologically tolerable range (typically pH 5-9) to avoid irritation and improve stability.[8]
-
Problem: The prepared suspension of this compound appears unstable and may be undergoing disproportionation.
-
Cause: Hydrochloride salts of weakly basic compounds can be prone to disproportionation in aqueous suspensions, converting to the less soluble free base form. This can lead to inconsistent dosing and reduced bioavailability.
-
Solution:
-
Cooling: Preparing and storing the suspension in an ice bath (2-8°C) can significantly slow down the process of disproportionation.[9]
-
pH Control: Adjusting the pH of the vehicle to be more acidic can help to maintain the compound in its salt form.
-
Use of Precipitation Inhibitors: Incorporating polymers like PVP/VA can help to maintain a supersaturated state and inhibit precipitation.[9]
-
Administration and In-Vivo Issues
Problem: Leakage of the injected solution from the injection site after subcutaneous (SC) administration.
-
Cause: This can be due to several factors including incorrect injection technique, excessive volume, or rapid injection speed.
-
Troubleshooting Steps:
-
Proper Technique: Ensure you are creating a proper "tent" of the loose skin and inserting the needle at the base, parallel to the body.[10][11]
-
Needle Gauge: Use an appropriate needle size, typically 25-27 gauge for mice and 23-25 gauge for rats.[11][12]
-
Injection Volume: Adhere to the recommended maximum injection volumes per site. For mice, this is typically 5 ml/kg, and for rats, 5 ml/kg.[11][12] For larger volumes, consider using multiple injection sites.[10]
-
Slow Injection: Inject the solution slowly and steadily to allow the tissue to accommodate the volume.
-
Pause Before Withdrawal: After injection, pause for a few seconds before withdrawing the needle to allow for pressure dissipation.
-
Problem: The animal shows signs of irritation, inflammation, or necrosis at the injection site.
-
Cause: This can be caused by the formulation itself (e.g., high concentration of DMSO, non-physiological pH) or by a non-sterile injection.
-
Troubleshooting Steps:
-
Vehicle Optimization: Minimize the concentration of organic co-solvents like DMSO in the final formulation. Ensure the pH of the solution is as close to neutral as possible.[13]
-
Sterility: Ensure that all components of the formulation are sterile and that aseptic technique is used during preparation and administration.[14]
-
Injection Volume and Site Rotation: Do not inject large volumes into a single site. If repeated injections are necessary, rotate the injection sites.
-
Temperature of Injectate: Warming the solution to room or body temperature before injection can reduce discomfort.[12][15]
-
Experimental Protocols & Data
Vehicle Formulation for In Vivo Studies
Based on the properties of the parent compound and general formulation principles for poorly water-soluble hydrochloride salts, the following vehicle compositions can be considered for initial studies.
| Vehicle Component | Concentration Range | Route of Administration | Notes |
| DMSO | 5-15% | IP, SC | Co-solvent to aid dissolution. Higher concentrations can cause irritation. |
| Saline (0.9% NaCl) | q.s. to 100% | IP, SC, IV | Primary aqueous vehicle. |
| PBS (pH 7.2-7.4) | q.s. to 100% | IP, SC, IV | Buffered aqueous vehicle. |
| Tween 80 | 1-5% | IP, SC, Oral | Surfactant to improve solubility and stability of suspensions. |
| Kolliphor HS 15 | 5-30% | IP, SC, Oral | Emulsifying agent for creating microemulsions.[6] |
| PVP/VA | 1-2% | Oral (suspension) | Precipitation inhibitor to prevent disproportionation.[9] |
IP: Intraperitoneal, SC: Subcutaneous, IV: Intravenous, q.s.: quantum sufficit (as much as is sufficient)
General Protocol for Subcutaneous Injection in Mice
-
Preparation: Warm the sterile drug formulation to room temperature.[12] Weigh the mouse to calculate the correct injection volume.
-
Restraint: Gently restrain the mouse, for example, by scruffing the loose skin at the back of the neck.
-
Injection Site: Identify the injection site, typically the loose skin over the shoulders or flank.
-
Tenting: Lift the skin to create a "tent".
-
Needle Insertion: Insert a sterile 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the body.[12]
-
Aspiration: Gently pull back on the plunger to ensure you have not entered a blood vessel. If blood appears, withdraw the needle and re-insert at a different site with a fresh needle and syringe.[12]
-
Injection: Slowly and steadily depress the plunger to administer the solution.
-
Withdrawal: Pause briefly before withdrawing the needle. Apply gentle pressure to the injection site with a sterile gauze if any bleeding occurs.[12]
-
Monitoring: Monitor the animal for any adverse reactions at the injection site.
Visualizations
mGluR1 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the mGluR1 receptor. As a non-competitive antagonist, this compound would act to inhibit this pathway.
Caption: Simplified mGluR1 signaling pathway.
Troubleshooting Workflow for Formulation Issues
The following workflow provides a logical approach to troubleshooting common formulation problems encountered with poorly soluble compounds like this compound.
Caption: Logical workflow for troubleshooting formulation issues.
References
- 1. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are mGluR1 antagonists and how do they work? [synapse.patsnap.com]
- 4. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 15. Why formulate drugs as HCl salts when HCl is in stomach acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
optimizing Desmethyl-YM-298198 hydrochloride concentration for mGluR1 antagonism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Desmethyl-YM-298198 hydrochloride to study metabotropic glutamate receptor 1 (mGluR1) antagonism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] As a non-competitive antagonist, it binds to an allosteric site on the mGluR1 receptor, preventing its activation by the endogenous ligand glutamate. mGluR1 is a Gq-coupled G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to the mobilization of intracellular calcium and the activation of protein kinase C.
Q2: What is the potency of this compound?
This compound is a high-affinity mGluR1 antagonist with a reported IC50 of 16 nM.[1]
Q3: What is the selectivity profile of this compound?
The parent compound, YM-298198, shows high selectivity for mGluR1. It does not exhibit agonistic or antagonistic activity at other mGluR subtypes (mGluR2, 3, 4a, 6, or 7b) at concentrations up to 10 µM.[1]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO up to 50 mM.[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, the solid compound should be stored at +4°C under desiccating conditions, where it can be stable for up to 12 months.[2] DMSO stock solutions should be stored at -20°C or -80°C.
Q5: What are the recommended working concentrations for in vitro assays?
The optimal concentration will depend on the specific assay and cell type. As a starting point, a concentration range of 10-100 times the IC50 is often used to ensure complete antagonism. For this compound, a starting concentration range of 160 nM to 1.6 µM is recommended. It is always advisable to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q6: What is a suitable in vivo dosage for this compound?
The parent compound, YM-298198 hydrochloride, has been shown to have analgesic effects in mice at an oral dose of 30 mg/kg.[1] The optimal dosage for this compound may vary depending on the animal model and the specific research question.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 16 nM | [1] |
| Solubility | Soluble in DMSO to 50 mM | [2] |
| Molecular Weight | 364.9 g/mol | [2] |
| In Vivo Dosage (Parent Compound) | 30 mg/kg (oral, in mice) | [1] |
| Selectivity (Parent Compound) | No activity at mGluR2, 3, 4a, 6, 7b up to 10 µM | [1] |
Experimental Protocols & Methodologies
Calcium Flux Assay for mGluR1 Antagonism
This protocol describes how to measure the inhibition of agonist-induced calcium mobilization in cells expressing mGluR1.
Materials:
-
Cells stably expressing mGluR1 (e.g., HEK293 or CHO cells)
-
This compound
-
mGluR1 agonist (e.g., Glutamate or Quisqualate)
-
Calcium-sensitive dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed mGluR1-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Add the mGluR1 agonist at a concentration that elicits a submaximal to maximal response (e.g., EC80) to all wells.
-
Data Acquisition: Measure the fluorescence intensity over time to record the calcium flux.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
Inositol Monophosphate (IP1) Accumulation Assay for mGluR1 Antagonism
This protocol outlines a method to quantify the inhibition of agonist-induced IP1 accumulation, a downstream marker of Gq-coupled receptor activation.
Materials:
-
Cells stably expressing mGluR1
-
This compound
-
mGluR1 agonist (e.g., Glutamate or DHPG)
-
IP-One HTRF Assay Kit (or similar)
-
Stimulation buffer (provided with the kit)
-
Lithium chloride (LiCl)
Procedure:
-
Cell Plating: Seed mGluR1-expressing cells into a suitable microplate.
-
Antagonist Pre-incubation: On the day of the assay, remove the culture medium and add this compound at various concentrations in stimulation buffer containing LiCl. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the mGluR1 agonist to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and IP1 Detection: Lyse the cells and detect the accumulated IP1 using a homogenous time-resolved fluorescence (HTRF) assay according to the manufacturer's protocol.
-
Data Analysis: The amount of IP1 produced is inversely proportional to the HTRF signal. The inhibitory effect of this compound is calculated by comparing the agonist-induced IP1 accumulation in the presence and absence of the antagonist.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak antagonist effect | - Insufficient antagonist concentration.- Agonist concentration is too high.- Low receptor expression in cells.- Compound degradation. | - Perform a concentration-response curve to determine the optimal antagonist concentration.- Use an agonist concentration at or near the EC50-EC80.- Verify receptor expression using a positive control antagonist or via western blot/qPCR.- Prepare fresh stock solutions of the antagonist. |
| High background signal in fluorescence assays | - Autofluorescence of the compound.- Incomplete removal of fluorescent dye. | - Measure the fluorescence of the compound alone at the assay wavelengths.- Ensure thorough washing steps after dye loading. |
| Precipitation of the compound in aqueous buffer | - Poor aqueous solubility of the compound. | - Ensure the final DMSO concentration in the assay buffer is low (typically <0.5%).- Prepare working solutions fresh from a DMSO stock immediately before use. |
| Inconsistent results between experiments | - Variation in cell number or health.- Inconsistent incubation times.- Pipetting errors. | - Use a consistent cell seeding density and ensure cells are healthy and within a similar passage number.- Standardize all incubation times.- Use calibrated pipettes and ensure proper mixing. |
Visualizations
Caption: mGluR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a calcium flux assay to measure mGluR1 antagonism.
Caption: Experimental workflow for an IP1 accumulation assay to measure mGluR1 antagonism.
References
potential off-target effects of Desmethyl-YM-298198 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Desmethyl-YM-298198 hydrochloride. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical compound that is a derivative of YM-298198. The parent compound, YM-298198, is a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1).[1] Desmethyl-YM-298198 is described as an analogue of the mGluR1 antagonist YM-298198.
Q2: Are there known off-target effects for this compound?
Currently, there is limited publicly available data specifically detailing the off-target effects of this compound. However, extensive studies on its parent compound, YM-298198, can provide significant insights into its potential selectivity.
Q3: What is the selectivity profile of the parent compound, YM-298198?
YM-298198 has demonstrated high selectivity for the mGluR1 receptor. In vitro studies have shown that YM-298198 displays neither agonistic nor antagonistic activity on other mGluR subtypes, including mGluR2, mGluR3, mGluR4a, mGluR6, or mGluR7b, at concentrations up to 10 μM.[1] This high degree of selectivity for the parent compound suggests a low probability of significant off-target effects at other mGlu receptors.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you are encountering unexpected results in your experiments with this compound that you suspect may be due to off-target effects, the following guide provides a systematic approach to investigate this possibility.
Initial Assessment: Is it an Off-Target Effect?
-
Confirm Compound Identity and Purity: Ensure the this compound used in your experiments is of high purity. Impurities can be a source of unexpected biological activity.
-
Dose-Response Relationship: Establish a clear dose-response curve for your observed effect. If the effect occurs at concentrations significantly higher than the reported IC50 for mGluR1 antagonism of the parent compound (IC50: 16 nM), it may suggest an off-target interaction.[1]
-
Use a Structurally Unrelated mGluR1 Antagonist: To confirm that the observed effect is mediated by mGluR1 antagonism, use a structurally different mGluR1 antagonist as a control. If the alternative antagonist reproduces the effect, it is more likely to be an on-target effect.
Experimental Workflow for Off-Target Profiling
If you suspect an off-target effect, a systematic screening approach is recommended. The following diagram outlines a general workflow for identifying potential off-target interactions.
Caption: Workflow for Investigating Off-Target Effects.
Data on Parent Compound: YM-298198
The following tables summarize the available quantitative data for the parent compound, YM-298198, which can serve as a reference for predicting the activity of this compound.
Binding Affinity and Potency of YM-298198
| Parameter | Receptor | Value | Species | Assay Type |
| IC50 | mGluR1 | 16 nM | - | Glutamate-induced inositol phosphate production |
| Ki | mGluR1 | 19 nM | Rat | Radioligand binding assay |
Data sourced from MedChemExpress.[1]
Selectivity Profile of YM-298198
| Receptor Subtype | Activity Observed (up to 10 µM) |
| mGluR2 | No agonistic or antagonistic activity |
| mGluR3 | No agonistic or antagonistic activity |
| mGluR4a | No agonistic or antagonistic activity |
| mGluR6 | No agonistic or antagonistic activity |
| mGluR7b | No agonistic or antagonistic activity |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol: In Vitro Selectivity Screening (General)
This protocol outlines a general approach for assessing the selectivity of a compound like this compound against a panel of related receptors.
Caption: General Protocol for In Vitro Selectivity Screening.
Methodology:
-
Cell Culture: Maintain cell lines stably expressing individual mGluR subtypes in appropriate culture media.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of working concentrations.
-
Assay Performance:
-
Plate the cells in a multi-well format.
-
Pre-incubate the cells with the different concentrations of this compound for a defined period.
-
Add a known agonist for the specific mGluR subtype being tested at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Signal Detection: Measure the resulting intracellular signaling response. For mGluR1, this is often a calcium flux assay or an IP-One assay to measure inositol monophosphate accumulation.
-
Data Analysis: Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists).
By following these troubleshooting and experimental guidelines, researchers can effectively investigate and understand the potential off-target profile of this compound.
References
degradation of Desmethyl-YM-298198 hydrochloride in solution
Welcome to the technical support center for Desmethyl-YM-298198 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges related to the handling and stability of this compound in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under desiccating conditions at +4°C for long-term storage (up to 12 months). For short-term storage, +4°C is also appropriate. Some suppliers recommend desiccating at room temperature.[1] Always refer to the batch-specific information on the Certificate of Analysis (CoA).
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO, with a reported solubility of up to 50 mM.[1] When preparing stock solutions, it is crucial to use the batch-specific molecular weight provided on the vial and CoA. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or -20°C for up to 1 month.[2] This practice helps to avoid repeated freeze-thaw cycles which can accelerate degradation.
Q3: Can I dissolve this compound in aqueous buffers?
A3: While the compound is a hydrochloride salt, which generally enhances aqueous solubility, its stability in aqueous solutions can be pH-dependent. The success and stability of a salt in solution depend on the relative acidity or basicity of the species involved.[3] It is advisable to prepare fresh solutions in aqueous buffers for immediate use. If you observe precipitation or cloudiness, this may indicate conversion to the less soluble free base form.
Q4: What are the potential signs of degradation in my this compound solution?
A4: Signs of degradation can include a change in the color of the solution, the appearance of precipitates, or a decrease in the expected biological activity. For quantitative assessment, analytical techniques such as HPLC should be used to monitor the purity of the solution over time.
Troubleshooting Guides
Issue 1: Precipitation Observed in Aqueous Solution
You have diluted your DMSO stock solution of this compound into a neutral or alkaline aqueous buffer (e.g., PBS pH 7.4) and observe immediate or gradual precipitation.
Possible Cause: This is likely due to the conversion of the hydrochloride salt to its less soluble free base form, a phenomenon known as disproportionation.[4] The solubility of hydrochloride salts can be significantly lower in neutral or alkaline conditions compared to acidic conditions.
Troubleshooting Steps:
-
Lower the pH: Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4.5-6.5). The stability of hydrochloride salts is generally greater in acidic conditions.[4]
-
Use a Co-solvent: If your experimental conditions permit, consider using a co-solvent system. For the parent compound, YM-298198 hydrochloride, a protocol using PEG300, Tween-80, and saline has been described.[2]
-
Prepare Fresh Solutions: Always prepare aqueous solutions fresh for each experiment and use them immediately to minimize the time for potential precipitation.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate, but this may only be a temporary solution if the underlying solubility issue is not addressed.
Issue 2: Inconsistent or Lower-than-Expected Biological Activity
Your experiments are yielding inconsistent results or the observed potency of the compound is lower than published values.
Possible Cause: This could be due to the degradation of the compound in your stock solution or experimental buffer. Factors such as pH, temperature, and exposure to light can contribute to the degradation of organic molecules.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Use Fresh Stock: Prepare a fresh stock solution from solid material.
-
Analytical Check: If possible, check the purity of your stock solution using HPLC. Compare an older stock solution to a freshly prepared one.
-
-
Evaluate Experimental Buffer:
-
pH Stability: Perform a preliminary stability test of this compound in your experimental buffer. Incubate the compound in the buffer for the duration of your experiment and then analyze for degradation by HPLC.
-
Temperature Effects: Avoid prolonged incubation at elevated temperatures if not essential for the experiment.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended to serve as a guideline for experimental design.
Table 1: Hypothetical pH-Dependent Stability in Aqueous Buffers at 37°C
| Buffer pH | % Remaining after 4 hours | % Remaining after 24 hours |
| 4.5 | 98% | 92% |
| 6.0 | 95% | 85% |
| 7.4 | 80% | 65% |
| 8.5 | 60% | 40% |
Table 2: Hypothetical Freeze-Thaw Cycle Stability of DMSO Stock Solution
| Number of Freeze-Thaw Cycles | Purity (%) |
| 0 | >99% |
| 1 | 99% |
| 3 | 97% |
| 5 | 94% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector
-
Incubator or water bath
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solution: Dilute the stock solution with the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and inject it into the HPLC system to determine the initial peak area of the compound.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide an indication of the compound's stability under the tested conditions.
Visualizations
Caption: Workflow for assessing compound stability.
References
issues with Desmethyl-YM-298198 hydrochloride batch-to-batch variability
Welcome to the technical support center for Desmethyl-YM-298198 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and use of this compound, with a focus on potential batch-to-batch variability.
Q1: My this compound from a new batch is not dissolving as expected. What could be the cause and how can I resolve it?
A1: Solubility issues can occasionally arise due to minor variations in the physical properties of different batches. While this compound is generally soluble in DMSO up to 50 mM, you may encounter difficulties.[1]
-
Possible Causes:
-
Minor impurities: Even with a high purity of ≥98%, trace impurities can affect solubility.[1][2]
-
Different salt forms or hydration states: Variations in the final crystallization process between batches could lead to different physical properties.
-
Incorrect solvent or concentration: Ensure you are using a high-purity, anhydrous grade of DMSO.
-
-
Troubleshooting Steps:
-
Confirm Solvent Quality: Use fresh, anhydrous DMSO. Older DMSO can absorb water, which may reduce the solubility of the compound.
-
Gentle Warming: Warm the solution to 37°C for a short period (5-10 minutes) while vortexing.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.[3]
-
Prepare a More Dilute Stock: If you are still facing issues at 50 mM, try preparing a 10 mM or 25 mM stock solution.
-
Q2: I am observing a significant difference in the potency (IC50) of this compound between my old and new batches. Why is this happening?
A2: Variations in potency are a critical concern and can be attributed to batch-to-batch differences. Desmethyl-YM-298198 is a noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1)[3][4]. Minor variations in purity or the presence of isomers can affect its biological activity.
-
Possible Causes:
-
Purity Differences: While most batches are certified to be of high purity (e.g., >99% or ≥98%), small differences within this range can be significant.[2]
-
Presence of Inactive Isomers: The synthesis of complex organic molecules can sometimes result in stereoisomers, some of which may have lower or no activity. The ratio of these isomers could vary between batches.
-
Degradation: Improper storage can lead to degradation of the compound. This compound should be stored under desiccating conditions.
-
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent potency.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound?
A3: this compound is a derivative of YM-298198 and acts as a high-affinity, selective, and noncompetitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1).[3][4] It binds to an allosteric site within the transmembrane domain of the receptor, thereby inhibiting its activation by glutamate.[5][6]
-
Signaling Pathway:
Simplified mGluR1 signaling pathway.
Q4: How should I prepare a stock solution and working solutions of this compound?
A4: Proper preparation of solutions is crucial for reproducible results.
-
Stock Solution (e.g., 50 mM in DMSO):
-
This compound has a molecular weight of 364.89 g/mol .[1]
-
To prepare a 50 mM stock solution, dissolve 3.65 mg of the compound in 200 µL of anhydrous DMSO.
-
Vortex thoroughly. If necessary, use gentle warming (37°C) or sonication to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in your aqueous experimental buffer.
-
Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and experimental outcomes. It is advisable to keep the final DMSO concentration below 0.1%.
-
Q5: What are the typical purity levels for this compound and how can I assess the quality of my batch?
A5: Commercially available this compound typically has a purity of ≥98% or >99% as determined by HPLC.[1][2]
-
Assessing Batch Quality:
-
Certificate of Analysis (CoA): Always refer to the batch-specific CoA provided by the supplier. This document contains crucial information on purity, appearance, and other quality control parameters.
-
In-house Analysis: If you suspect issues with a batch, consider performing your own analytical chemistry, such as HPLC-MS, to confirm the purity and identity of the compound.
-
Data Presentation: Hypothetical Batch-to-Batch Variability
The table below illustrates hypothetical variations between three different batches of this compound to highlight potential areas of variability.
| Parameter | Batch A | Batch B | Batch C |
| Supplier Lot # | A-1023 | B-4578 | C-9102 |
| Purity (HPLC) | 99.2% | 98.5% | 99.5% |
| Appearance | White Solid | Off-white Solid | White Solid |
| Solubility (in DMSO) | Soluble to 50 mM | Soluble to 40 mM | Soluble to 50 mM |
| IC50 (mGluR1 assay) | 16 nM | 25 nM | 14 nM |
| Date of Manufacture | Jan 2024 | Oct 2023 | Mar 2024 |
Experimental Protocols
Key Experiment: Inositol Phosphate Accumulation Assay to Determine IC50
This protocol outlines a common method to assess the functional antagonism of mGluR1 by this compound.
-
Cell Culture: Culture HEK293 cells stably expressing rat or human mGluR1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Labeling (Optional, for radioactive assays): Label the cells with myo-[³H]inositol (1 µCi/mL) in inositol-free DMEM for 16-24 hours.
-
Compound Treatment:
-
Wash the cells with assay buffer (e.g., HBSS containing 10 mM LiCl).
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 15-30 minutes.
-
-
Agonist Stimulation: Add a constant concentration of an mGluR1 agonist (e.g., Glutamate at its EC80 concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Lysis and IP Extraction:
-
Aspirate the medium and lyse the cells with a suitable buffer (e.g., 0.1 M formic acid).
-
Isolate the inositol phosphates using anion-exchange chromatography columns.
-
-
Quantification:
-
For radioactive assays, quantify the eluted [³H]inositol phosphates using a scintillation counter.
-
For non-radioactive assays, use a commercially available IP-One HTRF kit and measure the signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of the agonist alone (100%) and the basal level (0%).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for this compound.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Desmethyl-YM 298198 | CAS 1177767-57-5 | Desmethyl-YM298198 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm the activity of Desmethyl-YM-298198 hydrochloride in an assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the activity of Desmethyl-YM-298198 hydrochloride, a derivative of the mGluR1 antagonist YM-298198.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a derivative of YM-298198, which acts as a non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11 proteins.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][2] As a non-competitive antagonist, this compound is expected to inhibit this pathway, thereby reducing the intracellular calcium response to an mGluR1 agonist.
Q2: Which is the most common assay to confirm the activity of an mGluR1 antagonist?
The most common method for confirming the activity of an mGluR1 antagonist is a cell-based functional assay that measures changes in intracellular calcium concentration.[2] Fluorometric imaging plate readers (FLIPR) are frequently used for this purpose, employing calcium-sensitive fluorescent dyes like Fluo-4 AM.[2] This assay allows for the quantification of the antagonist's ability to inhibit the calcium release induced by an mGluR1 agonist.
Q3: What cell lines are suitable for this assay?
HEK293 (Human Embryonic Kidney 293) cells stably or transiently expressing the human or rat mGluR1 are commonly used.[3] It is important to use a cell line with low to no endogenous expression of the target receptor to ensure that the observed signal is specific to the exogenously expressed mGluR1.
Q4: What are the expected results for a successful experiment?
In a successful experiment, the mGluR1 agonist should elicit a robust and concentration-dependent increase in intracellular calcium. In the presence of increasing concentrations of this compound, the agonist-induced calcium signal should be concentration-dependently inhibited. This inhibition can be used to calculate an IC50 value for the antagonist.
mGluR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGluR1 receptor.
Caption: mGluR1 signaling pathway leading to intracellular calcium release.
Experimental Protocol: In Vitro Calcium Flux Assay
This protocol provides a general guideline for confirming the antagonist activity of this compound using a FLIPR-based calcium flux assay in HEK293 cells stably expressing mGluR1.
Materials:
-
HEK293 cells stably expressing mGluR1
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic
-
Black-walled, clear-bottom 96-well or 384-well plates
-
This compound
-
mGluR1 agonist (e.g., L-Quisqualate or (S)-3,5-DHPG)
-
DMSO
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-mGluR1 cells in a T75 flask until they reach 80-90% confluency.
-
Harvest the cells and seed them into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a concentration range for the dose-response curve.
-
Prepare a stock solution of the mGluR1 agonist in the appropriate solvent and then dilute to the desired working concentration (typically EC80) in assay buffer.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer.
-
Remove the culture medium from the cell plates and wash the cells gently with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Assay Execution (FLIPR):
-
Wash the cells with assay buffer to remove excess dye. Leave a final volume of buffer in each well as recommended by the instrument manufacturer.
-
Place the cell plate into the FLIPR instrument.
-
Program the instrument to first add the this compound dilutions (or vehicle) and incubate for a specified period (e.g., 15-30 minutes).
-
Following the incubation, the instrument should add the mGluR1 agonist at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Measure the fluorescence intensity before and after each addition in real-time.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.
-
Normalize the response in the antagonist-treated wells to the response in the vehicle-treated wells (positive control).
-
Plot the normalized response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
Experimental Workflow
The following diagram outlines the general workflow for confirming the antagonist activity of a test compound.
Caption: Workflow for confirming mGluR1 antagonist activity.
Quantitative Data Summary
The following table provides reference values for mGluR1 modulators in a calcium flux assay. Note that the specific IC50 for this compound should be determined experimentally.
| Compound | Action | Cell Line | Assay Type | Potency (IC50/EC50) |
| (S)-3,5-DHPG | Agonist | Rat Cerebellar Granule Cells | Calcium Flux (FLIPR) | EC50 = 2.9 ± 0.1 µM[2] |
| L-Quisqualate | Agonist | HEK293-h-mGluR1 | Calcium Flux (FLIPR) | Potent Agonist |
| A-841720 | Antagonist | Rat Cerebellar Granule Cells | Calcium Flux (FLIPR) | IC50 = 1 nM[2] |
| YM-298198 | Antagonist | - | - | Potent mGluR1 antagonist |
Troubleshooting Guide
Problem: No or low signal upon agonist addition. Possible Causes & Solutions:
-
Inactive Agonist: Verify the activity and concentration of the agonist. Use a fresh batch and perform a dose-response curve.
-
Low Receptor Expression: Ensure the cell line is expressing sufficient levels of mGluR1. Check cell line viability and passage number.
-
Incorrect Assay Buffer: Use a buffer that supports cell health and receptor function (e.g., HBSS with appropriate supplements).
-
Dye Loading Issues: Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization.
Problem: High background signal or constitutive activity. Possible Causes & Solutions:
-
Cell Stress: Handle cells gently during plating and washing steps to avoid mechanical stress.
-
Over-expression of Receptor: High receptor density can lead to constitutive activity. Use a cell line with optimized receptor expression levels.
-
Contaminated Reagents: Use fresh, sterile reagents.
Problem: Inconsistent or variable results. Possible Causes & Solutions:
-
Uneven Cell Plating: Ensure a homogenous cell suspension and use proper pipetting techniques to achieve a uniform cell monolayer.
-
Temperature Fluctuations: Maintain consistent temperatures throughout the assay, especially during incubation and reading steps.
-
Pipetting Errors: Use calibrated pipettes and be precise with all liquid handling steps.
-
DMSO Effects: Keep the final DMSO concentration consistent and low (typically <0.5%) across all wells.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for common assay issues.
References
unexpected results with Desmethyl-YM-298198 hydrochloride in behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in behavioral studies using Desmethyl-YM-298198 hydrochloride. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected anxiolytic-like effect of this compound in our anxiety models.
Potential Causes and Solutions:
-
Behavioral Paradigm Specificity: The anxiolytic effects of mGluR1 antagonists can be task-dependent.[1] They often show efficacy in conflict-based paradigms (e.g., lick suppression test) but may not produce significant effects in exploration-based models like the elevated plus-maze or zero maze.[1]
-
Recommendation: Consider using a battery of tests that includes both conflict-based and exploration-based assays to fully characterize the compound's behavioral profile.
-
-
Dosage: The anxiolytic effect is likely dose-dependent. An inadequate dose will not produce a measurable effect, while an excessively high dose may lead to confounding sedative effects.
-
Recommendation: Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral test.
-
-
Animal Strain: Different strains of mice and rats can exhibit varying baseline levels of anxiety and may respond differently to pharmacological interventions.
-
Recommendation: Review the literature for the most appropriate animal strain for your chosen behavioral paradigm and be consistent with the strain used across experiments.
-
-
Acclimation and Handling: Insufficient acclimation to the testing environment or excessive handling can elevate stress levels, potentially masking the anxiolytic effects of the compound.
-
Recommendation: Ensure a sufficient acclimation period (e.g., at least 30-60 minutes) in the testing room before the experiment and standardize handling procedures.
-
Q2: We are observing a significant decrease in locomotor activity. Is this sedation?
Potential Causes and Solutions:
-
Mechanism of Action: A reduction in locomotor activity is a known effect of mGluR1 antagonists and may not necessarily be due to sedation.[1][2] This effect has been observed with other selective mGluR1 antagonists, such as JNJ16259685, in various species.[2][3]
-
Recommendation: To differentiate between motor impairment and specific anxiolytic or other behavioral effects, it is crucial to use control tests that specifically measure motor coordination, such as the rotarod test.
-
-
Dosage: Higher doses are more likely to reduce locomotor activity.
-
Recommendation: Correlate the locomotor effects with your dose-response curve for the primary behavioral outcome. It is possible that the therapeutic window for your desired effect is below the dose that significantly impacts locomotion.
-
-
Observational Confounds: In some paradigms, an apparent decrease in locomotion could be a secondary effect of the drug's primary action (e.g., an anxiolytic effect might reduce stress-induced hyperlocomotion).
-
Recommendation: Carefully analyze the pattern of movement in addition to the total distance traveled. For example, in an open field test, assess thigmotaxis (wall-hugging behavior) versus time spent in the center.
-
Quantitative Data Summary
Table 1: Expected Behavioral Effects of mGluR1 Antagonists in Preclinical Models
| Behavioral Test | Expected Outcome with mGluR1 Antagonist | Potential Confounding Factors |
| Anxiety Models | ||
| Elevated Plus/Zero Maze | Variable/No significant effect | Task-dependent effects[1] |
| Lick Suppression Test | Anxiolytic-like effect (increased punished licking) | Potential for motor suppression at higher doses |
| Vogel Conflict Test | Anxiolytic-like effect | Potential for motor suppression at higher doses |
| Locomotor Activity | ||
| Open Field Test | Decreased locomotor activity[1][2] | Dose-dependency |
| Drug Interaction Models | ||
| Conditioned Place Preference (with psychostimulants) | Attenuation of preference[4][5] | Intrinsic effects on locomotion |
| Drug Self-Administration (psychostimulants) | Reduction in self-administration[2][6] | Effects on food-reinforced behavior should be checked as a control[2] |
Experimental Protocols
Elevated Plus-Maze (EPM) for Rodents
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before testing.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 30-60 minutes for i.p. injection).
-
Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a standard duration (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.
-
Analysis: An anxiolytic effect is typically indicated by a significant increase in the time spent and/or the number of entries into the open arms.
Lick Suppression (Vogel) Test for Rodents
-
Apparatus: A testing chamber with a grid floor and a drinking spout.
-
Water Deprivation: Water-deprive the animals for a set period (e.g., 24-48 hours) before the test to motivate drinking.
-
Training (optional but recommended): Acclimate the animals to the chamber and allow them to drink freely from the spout for a short period on the day before the test.
-
Drug Administration: Administer this compound or vehicle prior to the test.
-
Procedure: Place the animal in the chamber. After a set number of licks (e.g., 20), an electric shock is delivered through the drinking spout for every subsequent lick.
-
Data Collection: Record the number of licks during the session (e.g., 3-5 minutes).
-
Analysis: An anxiolytic effect is indicated by a significant increase in the number of punished licks compared to the vehicle-treated group.
Visualizations
Caption: Simplified mGluR1 signaling pathway and the antagonistic action of Desmethyl-YM-298198.
Caption: General workflow for a behavioral pharmacology experiment.
Caption: Decision tree for troubleshooting unexpected results in behavioral studies.
References
- 1. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of Metabotropic Glutamate 1 Receptors Attenuates Behavioral Effects of Cocaine and Methamphetamine in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of metabotropic glutamate 1 receptors attenuates behavioral effects of cocaine and methamphetamine in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and stability of Desmethyl-YM-298198 hydrochloride solutions
This technical support center provides guidance on the long-term storage and stability of Desmethyl-YM-298198 hydrochloride solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored under desiccating conditions at +4°C for up to 12 months.[1] Some suppliers also indicate that desiccating at room temperature is acceptable.
Q2: What is the recommended solvent for preparing this compound solutions?
A2: this compound is soluble in DMSO up to 50 mM.[1] For in vivo experiments with the related compound YM-298198 hydrochloride, a stock solution in DMSO is often further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
Q4: How long are working solutions of this compound stable?
A4: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2] The stability of diluted working solutions will depend on the final solvent composition and storage conditions. A stability study is recommended to determine the stability in your specific experimental buffer.
Q5: What are the potential degradation pathways for this compound?
A5: this compound contains a thiazole ring and an amide group, which may be susceptible to degradation.[3] Potential degradation pathways for thiazole-containing compounds include:
-
Hydrolysis: The amide bond may be susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: The sulfur atom in the thiazole ring can be oxidized.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation of the thiazole ring.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage at -20°C or -80°C | The concentration of the compound may exceed its solubility at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound before use. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results | Degradation of the compound in the stock or working solution. | Prepare fresh stock solutions and aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. Perform a stability study of the compound in your experimental buffer (see Experimental Protocols section). |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | Review the potential degradation pathways and consider if your experimental conditions (e.g., pH, exposure to light) could be promoting degradation. Use a stability-indicating HPLC method to track the purity of your solution over time. |
| Difficulty dissolving the compound | The compound may have low solubility in the chosen solvent. | If using aqueous buffers, ensure the final concentration of DMSO is sufficient to maintain solubility. Sonication may aid in dissolution.[2] For in vivo studies, consider the use of co-solvents or cyclodextrins.[2] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (Solid)
| Condition | Temperature | Duration | Reference |
| Desiccated | +4°C | Up to 12 months | [1] |
| Desiccated | Room Temperature | Not specified, but an option |
Table 2: Recommended Storage of YM-298198 Hydrochloride Solutions (Analogous Compound)
| Solution Type | Temperature | Duration | Reference |
| Stock Solution | -80°C | Up to 6 months | [2] |
| Stock Solution | -20°C | Up to 1 month | [2] |
| In vivo working solution | N/A | Prepare fresh daily | [2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO using HPLC
This protocol outlines a general method for assessing the stability of a this compound solution in DMSO.
1. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
- Vortex until fully dissolved.
2. Sample Storage:
- Aliquot the stock solution into amber glass or polypropylene vials.
- Store aliquots at the following conditions:
- -80°C
- -20°C
- +4°C
- Room Temperature (e.g., 25°C)
3. HPLC Analysis:
- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a wavelength in the range of 230-350 nm is likely appropriate).
- Injection Volume: 10 µL.
4. Time Points for Analysis:
- Analyze the samples at regular intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, etc.).
- At each time point, retrieve an aliquot from each storage condition, allow it to equilibrate to room temperature, and inject it into the HPLC system.
5. Data Analysis:
- Calculate the peak area of the this compound peak at each time point.
- Determine the percentage of the compound remaining relative to the initial concentration at Day 0.
- Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: mGluR1 signaling pathway antagonism.
References
Validation & Comparative
A Comparative Guide to Desmethyl-YM-298198 Hydrochloride and YM-298198 for mGluR1 Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Desmethyl-YM-298198 hydrochloride and YM-298198, two potent and selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1). This document summarizes key pharmacological data, details experimental methodologies for their characterization, and visualizes the associated mGluR1 signaling pathway.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and YM-298198. It is important to note that while the IC50 values are identical, they are often reported from the same primary source, the seminal paper by Kohara et al. (2005).
| Parameter | This compound | YM-298198 | Reference |
| Molecular Formula | C₁₇H₂₁ClN₄OS | C₁₈H₂₃ClN₄OS | [4] |
| Molecular Weight | 364.9 g/mol | 378.9 g/mol | [4] |
| Mechanism of Action | Non-competitive mGluR1 antagonist | Non-competitive mGluR1 antagonist | [1][2] |
| IC50 (Inhibition of glutamate-induced IP production) | 16 nM | 16 ± 5.8 nM | [3] |
| Binding Affinity (Ki) | Not explicitly stated | 19 nM (rat mGluR1) | [2] |
| Binding Affinity (KD for [³H]YM-298198) | Not applicable | 32 ± 8.5 nM | [3] |
| Selectivity | Selective for mGluR1 | No activity on mGluR2, 3, 4a, 6, or 7b up to 10 µM | [2] |
| In Vivo Activity | Analgesic effect in streptozotocin-induced hyperalgesic mice | Significant analgesic effect in streptozotocin-induced hyperalgesic mice (30 mg/kg, p.o.) | [2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize mGluR1 antagonists.
Radioligand Binding Assay for mGluR1
This assay determines the binding affinity of a compound to the mGluR1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat mGluR1 receptor (e.g., NIH3T3 cells). Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: The binding assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand that binds to the allosteric site of mGluR1 (e.g., [³H]YM-298198), and varying concentrations of the test compound (Desmethyl-YM-298198 or YM-298198).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a compound to antagonize the activation of mGluR1, which is a Gq-coupled receptor that stimulates the production of inositol phosphates.
Protocol:
-
Cell Culture: Cells stably expressing the mGluR1 receptor (e.g., NIH3T3 cells) are plated in multi-well plates and cultured to confluency.
-
Labeling (Optional but common): The cells are often labeled overnight with [³H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Pre-incubation: The cell culture medium is replaced with a buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphate, leading to its accumulation. The cells are then pre-incubated with varying concentrations of the antagonist (Desmethyl-YM-298198 or YM-298198).
-
Stimulation: The cells are stimulated with a fixed concentration of glutamate (or another mGluR1 agonist) to activate the receptor and induce the production of inositol phosphates.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Purification and Quantification: The accumulated inositol phosphates are separated by anion-exchange chromatography and the radioactivity is measured by liquid scintillation counting. Alternatively, non-radioactive methods using specific antibodies for IP1 are available in commercial kits.
-
Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response, is calculated.
mGluR1 Signaling Pathway
The activation of the mGluR1 receptor initiates a well-defined signaling cascade within the cell. The following diagram, generated using the DOT language, illustrates this pathway.
References
- 1. [<sup>3</sup>H]YM298198 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kohara, A., Toya, T., Tamura, S., Watabiki, T., Nagakura, Y., Shitaka, Y., Hayashibe, S., Kawabata, S. and Okada, M. (2005) Radioligand Binding Properties and Pharmacological Characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo [3,2-a]benzimidazole-2-carboxamide (YM-298198), a High-Affinity, Selective, and Noncompetitive Antagonist of Metabotropic Glutamate Receptor Type 1. Journal of Pharmacology and Experimental Therapeutics, 315, 163-169. - References - Scientific Research Publishing [scirp.org]
Desmethyl-YM-298198 Hydrochloride: A Comparative Guide to its mGluR1 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desmethyl-YM-298198 hydrochloride's selectivity for the metabotropic glutamate receptor 1 (mGluR1). It includes a detailed analysis of its performance against other known mGluR1 antagonists, supported by experimental data and protocols.
Executive Summary
This compound is a high-affinity, selective, and non-competitive antagonist of mGluR1 with a reported IC50 of 16 nM[1][2]. As a derivative of the well-characterized mGluR1 antagonist YM-298198, it offers a valuable tool for studying the physiological and pathological roles of the mGluR1 receptor. This guide presents a comparative analysis of its selectivity profile alongside other common mGluR1 antagonists, providing researchers with the necessary data to make informed decisions for their experimental designs.
Comparative Selectivity of mGluR1 Antagonists
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other selected mGluR1 antagonists. Lower values indicate higher potency and affinity.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Notes |
| This compound | mGluR1 | Not explicitly found | 16 [1][2] | Derivative of YM-298198[3]. |
| YM-298198 hydrochloride | mGluR1 | 19[4][5] | 16[4][5] | No agonist or antagonist activity on mGluR2, 3, 4a, 6, or 7b up to 10 µM[4]. |
| JNJ16259685 | mGluR1 | 0.34[5][6] | 1.21 (human), 3.24 (rat)[6] | Much lower potency at mGluR5. No activity at mGluR2, 3, 4, or 6 up to 10 µM[6]. |
| MPEP hydrochloride | mGluR5 | 32 (for mGluR5) | 36 (for mGluR5) | Often used as a selective mGluR5 antagonist for comparison. |
| CPCCOEt | mGluR1 | Not typically reported | 6,500 | One of the first selective mGluR1 NAMs, but with lower potency[5]. |
| LY367385 | mGluR1 | Not typically reported | 8,800 | Another early selective mGluR1 NAM with micromolar potency[5]. |
Experimental Protocols
The selectivity and potency of mGluR1 antagonists are typically validated through functional assays that measure the inhibition of receptor activation. The two most common methods are the phosphoinositide (PI) hydrolysis assay and the calcium mobilization assay.
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream signaling product of Gq-coupled receptors like mGluR1.
Protocol Outline:
-
Cell Culture and Transfection: Cells (e.g., HEK293 or CHO) are engineered to express the mGluR1 receptor.
-
Radiolabeling: Cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A known mGluR1 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the accumulated [³H]-inositol phosphates are extracted.
-
Quantification: The amount of radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of agonist-stimulated PI hydrolysis against the antagonist concentration.
Calcium Mobilization Assay
This high-throughput assay measures the transient increase in intracellular calcium concentration that occurs upon mGluR1 activation.
Protocol Outline:
-
Cell Culture and Plating: Cells expressing mGluR1 are seeded into multi-well plates (e.g., 96- or 384-well).
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The antagonist at various concentrations is added to the wells.
-
Agonist Addition and Signal Detection: An mGluR1 agonist is injected into the wells, and the resulting change in fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The antagonist's potency (IC50) is calculated by measuring the reduction in the agonist-induced calcium signal at different antagonist concentrations.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and its validation, the following diagrams illustrate the mGluR1 signaling pathway and a typical experimental workflow for assessing antagonist selectivity.
Caption: mGluR1 signaling pathway and inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Desmethyl-YM-298198 Hydrochloride and Other mGluR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Desmethyl-YM-298198 hydrochloride with other prominent metabotropic glutamate receptor 1 (mGluR1) antagonists. The information presented is curated from experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction to mGluR1 Antagonists
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various physiological and pathological processes, including learning, memory, and chronic pain, has made it a significant target for drug discovery. Antagonists of mGluR1 are valuable pharmacological tools for investigating these processes and hold therapeutic potential for a range of neurological and psychiatric disorders. This guide focuses on a comparative analysis of this compound, a derivative of the potent mGluR1 antagonist YM-298198, against other well-characterized mGluR1 antagonists: JNJ16259685, LY367385, and the closely related mGluR5-selective antagonist MPEP for context.
Comparative Efficacy and Potency
The following tables summarize the in vitro potency and selectivity of this compound and other selected mGluR1 antagonists. It is important to note that direct comparative studies for this compound are limited; therefore, the data presented is compiled from individual studies.
Table 1: In Vitro Potency of mGluR1 Antagonists
| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | mGluR1 | Functional Assay | Not Specified | 16 | Not Reported | [1][2][3] |
| YM-298198 | mGluR1 | Inositol Phosphate Production | Rat | 16 | 19 | |
| JNJ16259685 | mGluR1a | Ca2+ Mobilization | Rat | 3.24 | 0.34 | [4] |
| JNJ16259685 | mGluR1a | Ca2+ Mobilization | Human | 1.21 | Not Reported | [4] |
| LY367385 | mGluR1a | Phosphoinositide Hydrolysis | Not Specified | 8800 | Not Reported | [2][3] |
| MPEP | mGluR5 | Phosphoinositide Hydrolysis | Not Specified | 36 | Not Reported | [5][6] |
Table 2: Selectivity Profile of mGluR1 Antagonists
| Compound | Selectivity for mGluR1 vs. mGluR5 | Other mGluR Subtypes (IC50 or Ki) | Reference(s) |
| YM-298198 | High | No activity on mGluR2, 3, 4a, 6, or 7b up to 10 µM | |
| JNJ16259685 | >400-fold selective for mGluR1 over mGluR5 | No activity at mGluR2, 3, 4, 6, AMPA, or NMDA receptors (>10 µM) | [4] |
| LY367385 | Highly selective for mGluR1a (>100 µM for mGluR5a) | Negligible action on group II and III mGluRs | [2][7] |
| MPEP | Selective for mGluR5 | No appreciable activity at mGluR1b up to 100 µM | [5][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of mGluR1 and a typical experimental workflow for characterizing mGluR1 antagonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for mGluR1.
Materials:
-
HEK293 cells stably expressing human mGluR1.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM MgCl2.
-
Radioligand: [3H]-R214127 (a high-affinity mGluR1 antagonist).
-
Non-specific binding control: 10 µM of a non-radiolabeled mGluR1 antagonist (e.g., JNJ16259685).
-
Test compounds (e.g., this compound).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-mGluR1 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound at various concentrations.
-
Add 50 µL of the radioligand ([3H]-R214127) at a final concentration close to its Kd value.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of a test compound in inhibiting mGluR1-mediated intracellular calcium release.
Materials:
-
HEK293 cells stably expressing human mGluR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGluR1 agonist (e.g., L-Quisqualate or Glutamate).
-
Test compounds.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed HEK293-mGluR1 cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (e.g., 4 µM Fluo-4 AM in assay buffer) to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Pre-incubation: Add the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Agonist Addition: Add a pre-determined EC80 concentration of the mGluR1 agonist to all wells.
-
Data Acquisition: Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (peak - baseline) is used to determine the response. Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to calculate the IC50 value.[1]
Electrophysiology - Whole-Cell Patch-Clamp Recording
Objective: To assess the functional antagonism of mGluR1-mediated synaptic currents by a test compound.
Materials:
-
Brain slices (e.g., from rat hippocampus or cerebellum).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution for patch pipette containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3.
-
mGluR1 agonist (e.g., (S)-3,5-DHPG).
-
Test compounds.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with DIC optics.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) and allow them to recover in aCSF for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF. Identify a neuron of interest (e.g., a Purkinje cell in the cerebellum) under the microscope.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording from the selected neuron.
-
Baseline Recording: Record baseline synaptic activity or agonist-induced currents. To measure the effect on synaptic transmission, evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers.
-
Agonist Application: Apply the mGluR1 agonist (e.g., 50 µM DHPG) to the bath to induce a characteristic inward current or modulation of synaptic transmission.
-
Antagonist Application: After washing out the agonist, pre-incubate the slice with the test compound for a sufficient period.
-
Co-application: Re-apply the mGluR1 agonist in the presence of the test compound and record the response.
-
Data Analysis: Compare the amplitude and/or frequency of the agonist-induced response in the absence and presence of the antagonist to determine the degree of inhibition.
Conclusion
This guide provides a comparative overview of this compound and other key mGluR1 antagonists. While this compound appears to be a potent and selective mGluR1 antagonist, similar to its parent compound YM-298198, direct comparative studies are needed for a definitive characterization against other widely used antagonists like JNJ16259685 and LY367385. The choice of an appropriate mGluR1 antagonist will depend on the specific requirements of the experimental paradigm, including desired potency, selectivity profile, and mode of action (competitive vs. non-competitive). The provided experimental protocols offer a foundation for researchers to conduct their own comparative analyses and further elucidate the pharmacological properties of these important research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY 367385 | mGluR1a antagonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cenmed.com [cenmed.com]
Comparative Analysis of Desmethyl-YM-298198 Hydrochloride Cross-Reactivity with mGluR Subtypes
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity of Desmethyl-YM-298198 hydrochloride, a derivative of the selective mGluR1 antagonist YM-298198.[1]
This compound is an analogue of YM-298198, a well-characterized, high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[2] While direct and extensive cross-reactivity studies on this compound are not widely published, the selectivity profile of its parent compound, YM-298198, offers significant insights. The data presented herein primarily reflects the performance of YM-298198, which is expected to be a strong indicator of the selectivity of its desmethyl derivative.
Quantitative Comparison of mGluR Subtype Activity
The selectivity of YM-298198 has been evaluated across various mGluR subtypes using radioligand binding assays and functional assessments. The following table summarizes the key quantitative data, demonstrating a significant preference for mGluR1.
| mGluR Subtype | Compound | Assay Type | Potency/Affinity | Reference |
| mGluR1 | YM-298198 | Radioligand Binding (rat) | Kᵢ = 19 nM | [2][3] |
| YM-298198 | Inositol Phosphate Production | IC₅₀ = 16 nM | [2][3][4] | |
| mGluR5 | YM-298198 | Radioligand Binding | >100-fold less potent than for mGluR1 | [5] |
| mGluR2 | YM-298198 | Functional Assay | No activity up to 10 µM | [2] |
| mGluR3 | YM-298198 | Functional Assay | No activity up to 10 µM | [2] |
| mGluR4a | YM-298198 | Functional Assay | No activity up to 10 µM | [2] |
| mGluR6 | YM-298198 | Functional Assay | No activity up to 10 µM | [2] |
| mGluR7b | YM-298198 | Functional Assay | No activity up to 10 µM | [2] |
Signaling Pathways and Experimental Workflow
The metabotropic glutamate receptors are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group I (mGluR1 and mGluR5) couples to Gq/G11 proteins, activating phospholipase C (PLC) and leading to inositol phosphate production and calcium mobilization. Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) are coupled to Gi/Go, inhibiting adenylyl cyclase and decreasing cAMP levels.[3] The high selectivity of YM-298198 for mGluR1 indicates its minimal interaction with the signaling pathways associated with other mGluR subtypes.
The assessment of compound selectivity, such as for this compound, typically follows a standardized workflow to ensure comprehensive and comparable results.
Experimental Protocols
The data for the parent compound, YM-298198, was generated using established pharmacological assays. Below are detailed methodologies representative of those used to determine mGluR subtype selectivity.
Radioligand Binding Assay (for Kᵢ Determination)
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the specific mGluR subtype of interest (e.g., rat mGluR1).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]R214127 for mGluR1) and varying concentrations of the test compound (YM-298198).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
Functional Assay: Inositol Phosphate (IP) Production (for IC₅₀ Determination in Group I mGluRs)
This assay measures the functional consequence of receptor activation or inhibition for Gq-coupled receptors like mGluR1.
-
Cell Culture: Cells stably expressing the mGluR1 subtype (e.g., NIH3T3 cells) are cultured and seeded in multi-well plates.
-
Labeling: The cells are labeled by incubating with myo-[³H]inositol to allow for its incorporation into membrane phosphoinositides.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist (YM-298198) before being stimulated with a glutamate agonist.
-
IP Extraction: The incubation is stopped, and the accumulated inositol phosphates are extracted.
-
Quantification: The amount of [³H]inositol phosphates is quantified using ion-exchange chromatography followed by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value is determined by calculating the concentration of the antagonist that causes a 50% inhibition of the agonist-induced IP production.
Functional Assays for Group II and III mGluRs
For Gi/Go-coupled receptors, functional assays typically measure the inhibition of adenylyl cyclase activity, which results in a decrease in cyclic AMP (cAMP) levels. The selectivity of YM-298198 against these subtypes was confirmed by its lack of agonistic or antagonistic activity in such functional assays at concentrations up to 10 µM.[2]
References
- 1. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Separate Ionotropic and Metabotropic Glutamate Receptor Functions in Depotentiation vs. LTP: A Distinct Role for Group1 mGluR Subtypes and NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Analgesic Efficacy of Desmethyl-YM-298198 Hydrochloride and Known Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic efficacy of Desmethyl-YM-298198 hydrochloride, a metabotropic glutamate receptor 1 (mGluR1) antagonist, with established analgesics: morphine, celecoxib, and gabapentin. The information is compiled from preclinical studies to assist in the evaluation and development of novel pain therapeutics.
Executive Summary
This compound, as an mGluR1 antagonist, is positioned as a potential therapeutic for chronic and inflammatory pain states. Preclinical evidence for related mGluR1 antagonists suggests efficacy in models of persistent pain, such as the formalin test and chronic constriction injury (CCI) model. This guide presents available data for the parent compound, YM-298198, and compares its potential efficacy profile with that of the opioid agonist morphine, the non-steroidal anti-inflammatory drug (NSAID) celecoxib, and the anticonvulsant gabapentin. The data is presented in standardized tables for direct comparison, followed by detailed experimental protocols and signaling pathway diagrams to provide a comprehensive overview for drug development professionals.
Data Presentation: In Vivo Analgesic Efficacy
The following tables summarize the in vivo analgesic efficacy of the compounds in key preclinical pain models.
Table 1: Formalin Test - A Model of Inflammatory Pain
The formalin test induces a biphasic pain response: Phase I (acute nociceptive pain) and Phase II (inflammatory pain).
| Compound | Animal Model | Dose | Route of Administration | Phase I Effect (% Inhibition) | Phase II Effect (% Inhibition) |
| YM-298198 (parent compound) | Rat | 10 mg/kg | i.p. | Not specified | Significant reduction in flinching behavior |
| Morphine | Mouse | 1 - 6 mg/kg | s.c. | Dose-dependent inhibition[1] | Dose-dependent inhibition[1] |
| Celecoxib | Rat | 30 mg/kg | p.o. | No significant effect | Significant inhibition |
| Gabapentin | Rat | 50 - 200 mg/kg | i.p. | No significant effect | Dose-dependent inhibition |
Table 2: Chronic Constriction Injury (CCI) - A Model of Neuropathic Pain
The CCI model is used to assess efficacy against pain arising from nerve damage, measuring responses to mechanical (allodynia) and thermal (hyperalgesia) stimuli.
| Compound | Animal Model | Dose | Route of Administration | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia |
| mGluR1 Antagonists (general) | Rat | Various | i.t. / i.p. | Significant attenuation | Significant attenuation |
| Morphine | Rat | 8 mg/kg | p.o. | Strong attenuation[2] | Strong attenuation (at 16 mg/kg)[2] |
| Celecoxib | Rat | 30 mg/kg | i.p. | Weak to moderate attenuation | Weak to moderate attenuation[2] |
| Gabapentin | Rat | 50 mg/kg | i.p. | Weak to moderate attenuation[2] | Weak to moderate attenuation[2] |
Table 3: Tail-Flick Test - A Model of Acute Nociceptive Pain
The tail-flick test measures the latency of a reflexive withdrawal from a thermal stimulus, indicating efficacy against acute thermal pain.
| Compound | Animal Model | Dose | Route of Administration | Increase in Tail-Flick Latency |
| mGluR1 Antagonists (general) | Rat | Not specified | i.t. | No significant effect on baseline pain |
| Morphine | Rat | 1.5 - 3 mg/kg | i.p. | Dose-dependent increase[3] |
| Celecoxib | Not typically evaluated in this model | - | - | - |
| Gabapentin | Not typically active in acute nociceptive models | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Formalin Test
Objective: To assess the analgesic efficacy of a compound against inflammatory pain.
Procedure:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.
-
Acclimatization: Animals are habituated to the testing environment and observation chambers for at least 30 minutes prior to the experiment.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.
-
Formalin Injection: A dilute solution of formalin (typically 1-5% in saline, 50 µL) is injected subcutaneously into the plantar surface of one hind paw.[4]
-
Observation: Immediately after injection, the animal is placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded in 5-minute intervals for up to 60 minutes.[5]
-
Data Analysis: The pain response is quantified in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-40 minutes post-injection).[4][5] The percentage of inhibition of the pain response by the test compound is calculated relative to the vehicle-treated group.
Chronic Constriction Injury (CCI) Model
Objective: To induce a neuropathic pain state and evaluate the efficacy of a compound in alleviating mechanical allodynia and thermal hyperalgesia.
Procedure:
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Surgical Procedure:
-
The animal is anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until a brief twitch of the hind limb is observed.
-
The muscle and skin are closed in layers.
-
-
Post-Operative Recovery: Animals are allowed to recover for several days to a week for the neuropathic pain to develop.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) to a series of calibrated filaments applied to the plantar surface of the hind paw is determined.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A cut-off time is set to prevent tissue damage.
-
-
Compound Administration and Data Analysis: The test compound is administered, and behavioral testing is performed at various time points post-dosing. The reversal of allodynia and hyperalgesia is compared to baseline and vehicle-treated animals.
Tail-Flick Test
Objective: To assess the central analgesic activity of a compound against acute thermal pain.
Procedure:
-
Animal Model: Male mice or rats are typically used.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal is gently restrained, with its tail exposed.
-
The light beam is focused on a specific point on the tail.
-
The time taken for the animal to flick its tail away from the heat source (tail-flick latency) is recorded automatically.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[6]
-
-
Compound Administration and Data Analysis: A baseline latency is determined before administering the test compound. The tail-flick latency is then measured at various time points after administration. The increase in latency is indicative of an analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways of the compared analgesics and a typical experimental workflow for in vivo analgesic testing.
Caption: A typical workflow for in vivo analgesic drug efficacy testing.
Caption: Simplified signaling pathways for Desmethyl-YM-298198 HCl and comparator analgesics.
References
- 1. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to Desmethyl-YM-298198 Hydrochloride for Preclinical Research
For researchers and drug development professionals investigating the role of the metabotropic glutamate receptor 1 (mGluR1), Desmethyl-YM-298198 hydrochloride presents as a potent and selective tool. This guide provides a comparative analysis of its performance against other common mGluR1 antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Overview of this compound
This compound is a high-affinity, selective, and non-competitive antagonist of the mGluR1 receptor. It is a derivative of the well-characterized mGluR1 antagonist, YM-298198. Like its parent compound, this compound is a valuable chemical probe for elucidating the physiological and pathological roles of mGluR1.
In Vitro Pharmacological Profile: A Comparative Look
The primary mechanism of action for this compound and other related antagonists is the inhibition of mGluR1 signaling. This is typically assessed through in vitro assays that measure the downstream consequences of receptor activation, such as intracellular calcium mobilization and inositol phosphate production.
Table 1: Comparison of In Vitro Potency of mGluR1 Antagonists
| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | mGluR1 | Not Specified | IC50: 16 nM | [1] |
| YM-298198 hydrochloride | rat mGluR1 | Radioligand Binding | Ki: 19 nM | [2] |
| YM-298198 hydrochloride | mGluR1-NIH3T3 cells | Inositol Phosphate Production | IC50: 16 nM | [2] |
| JNJ16259685 | rat mGluR1 | Calcium Mobilization | IC50: 3.2 nM | [3] |
| MPEP | human mGluR5 | Phosphoinositide Hydrolysis | IC50: 36 nM | [3] |
Note: MPEP is included as a well-characterized mGluR5 antagonist for comparative context, highlighting the selectivity profile of these compounds.
In Vivo Efficacy: Analgesic Effects
One of the documented in vivo applications of this compound is in the assessment of pain. Studies have shown its analgesic effect in a streptozotocin-induced hyperalgesia model in mice[1]. The parent compound, YM-298198, has also demonstrated significant analgesic effects in preclinical models[2].
Table 2: Comparison of In Vivo Analgesic Effects of mGluR Modulators
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose | Observed Effect | Reference |
| This compound | Streptozotocin-induced hyperalgesic mice | Neuropathic | Not Specified | Not Specified | Analgesic effect | [1] |
| YM-298198 hydrochloride | Streptozotocin-induced hyperalgesic mice | Neuropathic | Oral (p.o.) | 30 mg/kg | Prolonged nociceptive response latency | [2] |
| JNJ16259685 | Squirrel monkeys | Drug-induced reinstatement | Systemic | Not Specified | Decreased cocaine or methamphetamine seeking | [3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the canonical mGluR1 signaling pathway and a typical workflow for assessing the in vivo analgesic properties of a compound like this compound.
Caption: Canonical mGluR1 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing in vivo analgesic efficacy using the formalin test.
Experimental Protocols
In Vitro: Intracellular Calcium Mobilization Assay
This assay is fundamental for characterizing the antagonist activity of compounds at Gq-coupled receptors like mGluR1.
Objective: To determine the inhibitory concentration (IC50) of this compound against glutamate-induced intracellular calcium mobilization in cells expressing mGluR1.
Materials:
-
HEK293 cells stably expressing human or rat mGluR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
L-glutamate (agonist)
-
This compound and other test compounds
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed mGluR1-expressing HEK293 cells into black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add assay buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM). Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and other antagonists in assay buffer.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure baseline fluorescence.
-
Add a pre-determined EC80 concentration of L-glutamate to all wells.
-
Immediately begin kinetic fluorescence readings for 1-2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control wells.
-
Plot the normalized response against the antagonist concentration and fit a dose-response curve to determine the IC50 value.
-
In Vivo: Formalin-Induced Nociception Test in Mice
This widely used model assesses the analgesic potential of compounds in a model of tonic, inflammatory pain.
Objective: To evaluate the analgesic effect of this compound on nociceptive behavior in mice.
Materials:
-
Male ICR or C57BL/6 mice (20-25 g)
-
This compound and vehicle control
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with a clear floor
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Syringes for drug administration and formalin injection
Procedure:
-
Acclimation: Place mice individually in the observation chambers for at least 30 minutes to acclimate to the environment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the formalin injection (e.g., 30-60 minutes).
-
Formalin Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of 2.5% formalin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately return the mouse to the observation chamber and record the cumulative time spent licking or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain)
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain)
-
-
Data Analysis:
-
Calculate the total time spent licking/flinching in each phase for each mouse.
-
Compare the mean response times between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in the response time in either phase indicates an analgesic effect.
-
Conclusion
This compound is a potent and selective mGluR1 antagonist. While direct comparative studies are limited, its high affinity, demonstrated in vitro potency, and in vivo analgesic activity position it as a valuable tool for investigating the role of mGluR1 in various physiological and pathological processes. The provided data and protocols offer a framework for researchers to effectively utilize and compare this compound in their preclinical studies. Further research directly comparing this compound with other mGluR1 antagonists would be beneficial to fully delineate its pharmacological profile.
References
Independent Verification of Desmethyl-YM-298198 Hydrochloride's Pharmacological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of Desmethyl-YM-298198 hydrochloride with other selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1). The data presented is compiled from various independent studies to facilitate a comprehensive evaluation of these compounds for research and development purposes.
Introduction to mGluR1 Antagonists
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. Non-competitive antagonists, which bind to an allosteric site on the receptor, offer potential advantages in terms of specificity and safety compared to orthosteric ligands that compete with the endogenous agonist, glutamate. This compound is a high-affinity, selective, and non-competitive antagonist of mGluR1.[1] This guide compares its in vitro pharmacological properties with other well-characterized mGluR1 antagonists: JNJ16259685, FTIDC, and Bay36-7620.
Comparative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for this compound and its alternatives. These values represent the potency of the compounds in inhibiting mGluR1 activity in various assays. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Potency (IC50) in Functional Assays
| Compound | Assay Type | Cell Line | Species | IC50 (nM) | Reference |
| This compound | Glutamate-induced inositol phosphate production | mGluR1-NIH3T3 cells | Rat | 16 | [1] |
| JNJ16259685 | Glutamate-induced Ca2+ mobilization | CHO cells expressing mGluR1a | Human | 1.21 | [2] |
| JNJ16259685 | Glutamate-induced Ca2+ mobilization | CHO cells expressing mGluR1a | Rat | 3.24 | [2] |
| JNJ16259685 | Glutamate-mediated inositol phosphate production | Primary cerebellar cultures | Rat | 1.73 | [2] |
| FTIDC | L-glutamate-induced intracellular Ca2+ mobilization | CHO cells expressing mGluR1a | Human | 5.8 | [3] |
| Bay36-7620 | Glutamate-induced inositol phosphate production | HEK 293 cells expressing mGluR1a | Human | 160 | [4][5] |
Table 2: Binding Affinity (Ki) in Radioligand Binding Assays
| Compound | Radioligand | Membrane Source | Species | Ki (nM) | Reference |
| JNJ16259685 | [3H]R214127 | Membranes from cells expressing mGluR1a | Rat | 0.34 | [2] |
| Bay36-7620 | [3H]Quisqualate | Not specified | Not specified | Did not displace binding | [5] |
Signaling Pathway and Experimental Workflows
To understand the context of the experimental data, the following diagrams illustrate the mGluR1 signaling pathway and the general workflows for the key pharmacological assays.
Caption: mGluR1 signaling pathway initiated by glutamate and inhibited by non-competitive antagonists.
Caption: General workflows for radioligand binding and calcium mobilization assays.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize mGluR1 antagonists. Specific parameters may vary between laboratories and studies.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for the mGluR1 receptor by assessing its ability to compete with a radiolabeled ligand that binds to a known site.
-
Materials:
-
Cell membranes prepared from cells recombinantly expressing mGluR1.
-
Radioligand (e.g., [3H]R214127).
-
Test compounds (this compound and alternatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay (for IC50 Determination)
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon mGluR1 activation by glutamate.
-
Materials:
-
Whole cells recombinantly expressing mGluR1 (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds.
-
Glutamate.
-
A fluorescence plate reader with automated liquid handling capabilities.
-
-
Procedure:
-
Cell Plating: Seed the mGluR1-expressing cells into a 96- or 384-well microplate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of glutamate to stimulate the mGluR1 receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the percentage of inhibition of the glutamate-induced calcium response against the concentration of the test compound to determine the IC50 value.
-
Phosphoinositide Hydrolysis Assay (for IC50 Determination)
This assay directly measures a key step in the mGluR1 signaling cascade: the production of inositol phosphates (IPs) following the activation of phospholipase C.
-
Materials:
-
Cells expressing mGluR1.
-
[3H]-myo-inositol.
-
Assay medium (e.g., DMEM).
-
LiCl solution.
-
Test compounds.
-
Glutamate.
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Radiolabeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits the breakdown of inositol monophosphates, allowing them to accumulate.
-
Compound and Agonist Treatment: Add the test compound at various concentrations, followed by stimulation with glutamate.
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Separation: Separate the [3H]-inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of glutamate-stimulated IP accumulation against the concentration of the test compound.
-
Conclusion
This compound is a potent and selective non-competitive antagonist of mGluR1. The comparative data presented in this guide indicates that its potency is in a similar range to other well-established mGluR1 antagonists such as JNJ16259685 and FTIDC, and significantly higher than Bay36-7620 in functional assays. The choice of a specific mGluR1 antagonist for a particular research application will depend on a variety of factors, including the specific assay system, the desired pharmacological profile, and the need for in vivo activity. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to independently verify and compare the pharmacological activity of these compounds.
References
- 1. BAY 36-7620 - Wikipedia [en.wikipedia.org]
- 2. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a new, orally active and potent allosteric metabotropic glutamate receptor 1 antagonist, 4-[1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Desmethyl-YM-298198 Hydrochloride In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo potency of Desmethyl-YM-298198 hydrochloride, a derivative of the selective metabotropic glutamate receptor 1 (mGluR1) antagonist, YM-298198. Due to the limited publicly available data for this compound, this comparison heavily leverages data from its parent compound and other well-characterized mGluR1 antagonists to provide a comprehensive overview for researchers in the field.
Introduction to this compound
This compound is a chemical analogue of YM-298198, a potent, selective, and non-competitive antagonist of the mGluR1.[1] The metabotropic glutamate receptors, particularly mGluR1, are implicated in a variety of physiological and pathological processes in the central nervous system (CNS), making them attractive targets for drug discovery in areas such as pain, anxiety, and neurodegenerative diseases. This guide aims to contextualize the potential potency of this compound by comparing the known activities of its parent compound and other key mGluR1 antagonists.
Data Presentation: In Vitro Potency
| Compound | Assay Type | Cell Line/Preparation | IC50 (nM) | Reference |
| YM-298198 | Inhibition of glutamate-induced inositol phosphate production | mGluR1-NIH3T3 cells | 16 | Not explicitly cited |
| Inhibition of synaptic activation of mGlu1 | Rat cerebellar slices | 24 | [2] | |
| JNJ16259685 | Inhibition of synaptic activation of mGlu1 | Rat cerebellar slices | 19 | [2] |
| LY367385 | Antagonism of mGluR1α receptors | Recombinant cells | 8800 | [3] |
| EMQMCM | Neuroprotection against 3-NP insult | Organotypic hippocampal cultures | ~1000 | [4] |
Data Presentation: In Vivo Potency
The in vivo potency of mGluR1 antagonists is assessed in various animal models that are relevant to human diseases. Efficacy is often determined by the effective dose (ED50) or the dose range that produces a significant therapeutic effect. As with the in vitro data, specific in vivo potency data for this compound is scarce. Therefore, data for YM-298198 and other mGluR1 antagonists are provided to serve as a benchmark.
| Compound | Animal Model | Therapeutic Area | Effective Dose Range | Reference |
| YM-298198 | Cocaine-priming-induced reinstatement of cocaine-seeking | Substance Abuse | Intracranial injections (dose not specified) | [5] |
| LY456236 | Formalin-induced hyperalgesia and mechanical allodynia | Pain | 10-30 mg/kg | [6] |
| Anxiety models | Anxiety | 10-30 mg/kg | [6] | |
| A-841720 | Formalin-induced behaviours | Pain | Starting at 1 mg/kg | [7] |
| Complete Freund's adjuvant (CFA)-induced tactile allodynia | Pain | Starting at 10 mg/kg | [7] | |
| MPEP (mGluR5 antagonist for comparison) | Formalin-induced hyperalgesia and mechanical allodynia | Pain | 3-30 mg/kg | [6] |
| Anxiety models | Anxiety | 3-30 mg/kg | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to characterize mGluR1 antagonists.
In Vitro Assay: Inhibition of Glutamate-Induced Inositol Monophosphate (IP1) Accumulation
This assay is a common method to quantify the antagonist activity at Gq-coupled receptors like mGluR1.
-
Cell Culture: HEK293A cells stably expressing rat mGluR1 (HEK293A-mGluR1) are seeded in 96-well plates and cultured to confluence.
-
Assay Procedure:
-
Cells are washed and pre-incubated with the test compound (e.g., this compound) at various concentrations for a specified period (e.g., 30 minutes) at 37°C.[8]
-
L-glutamate is then added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further 60 minutes at 37°C.[8]
-
The reaction is stopped, and cells are lysed.
-
The accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
-
Data Analysis: The concentration-response curves are plotted, and the IC50 values are calculated using non-linear regression.
In Vivo Model: Formalin-Induced Nociception in Rodents
This model is widely used to assess the analgesic potential of novel compounds.
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice are used.
-
Drug Administration: The test compound is administered systemically (e.g., intraperitoneally or orally) at various doses at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated for each dose group and compared to the vehicle-treated control group. The dose that produces a 50% reduction in the nociceptive response (ED50) can be calculated.[6]
Mandatory Visualization
mGluR1 Signaling Pathway
Caption: Simplified mGluR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Potency Determination
Caption: Workflow for determining the in vitro IC50 of an mGluR1 antagonist.
Conclusion
While direct experimental data on the in vitro and in vivo potency of this compound is limited in the public domain, its structural relationship to YM-298198 suggests it is likely a potent and selective mGluR1 antagonist. The provided comparative data for YM-298198 and other key mGluR1 antagonists offer a valuable framework for researchers to anticipate its potential efficacy and to design further experiments. The detailed protocols and workflow diagrams serve as a practical guide for the experimental characterization of this and similar compounds. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its therapeutic potential.
References
- 1. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]
- 2. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
advantages of using Desmethyl-YM-298198 hydrochloride over other research tools
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research, particularly in the study of metabotropic glutamate receptor 1 (mGluR1), a variety of pharmacological tools are available. Among these is Desmethyl-YM-298198 hydrochloride, a structural analog of the potent and selective mGluR1 antagonist, YM-298198. This guide provides a comparative overview of this compound and other key research tools used to investigate mGluR1 signaling, with a focus on their performance based on available experimental data.
While this compound is commercially available, it is crucial to note that, to date, there is a lack of published experimental data specifically characterizing its biological activity. The available information from suppliers indicates that it is a derivative of YM-298198, and often, the biological activity data provided is that of the parent compound. Therefore, this guide will focus on the well-characterized profile of YM-298198 and compare it with other established mGluR1 antagonists, positioning this compound as a readily accessible analog for which independent characterization is recommended.
Overview of mGluR1 Antagonists
Metabotropic glutamate receptor 1 is a G-protein coupled receptor that plays a significant role in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders. Selective antagonists of mGluR1 are invaluable tools for elucidating its physiological and pathological roles. This comparison focuses on YM-298198 and two other widely used non-competitive mGluR1 antagonists: CPCCOEt and LY367385.
Data Presentation: A Comparative Look at mGluR1 Antagonists
The following table summarizes the reported in vitro potency of YM-298198, CPCCOEt, and LY367385 from various studies. This quantitative data allows for a direct comparison of their efficacy in inhibiting mGluR1 activity.
| Compound | Target | Assay Type | Species | IC50 | Ki | Selectivity | Reference |
| YM-298198 | mGluR1 | Inositol Phosphate Production | Rat (NIH3T3 cells) | 16 nM | - | Selective over mGluR2, 3, 4a, 6, 7b (up to 10 µM) | [1] |
| mGluR1 | Radioligand Binding | Rat (cerebellar membranes) | - | 19 nM | [1] | ||
| CPCCOEt | mGluR1b | Calcium Mobilization | Human (HEK293 cells) | 6.5 µM | - | No activity at mGluR2, 4a, 5a, 7b, 8a (up to 100 µM) | [2] |
| LY367385 | mGluR1a | Phosphoinositide Hydrolysis | - | 8.8 µM | - | >100 µM for mGluR5a; negligible action on group II and III receptors | [3] |
Note: IC50 is the half-maximal inhibitory concentration, and Ki is the inhibitory constant. Lower values indicate higher potency.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays used to characterize mGluR1 antagonists are provided below.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the receptor, providing information about its binding affinity (Ki).
Objective: To determine the binding affinity of a test compound for mGluR1.
Materials:
-
Cell membranes prepared from cells expressing mGluR1 (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [3H]R214127)
-
Test compound (e.g., YM-298198)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of mGluR1 activation.
Objective: To determine the functional potency of a test compound in inhibiting mGluR1 signaling.
Materials:
-
Cells expressing mGluR1 (e.g., CHO or HEK293 cells)
-
mGluR1 agonist (e.g., Glutamate or Quisqualate)
-
Test compound
-
Assay medium containing LiCl (to inhibit IP degradation)
-
IP1 detection kit (e.g., HTRF-based)
Procedure:
-
Plate the cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of an mGluR1 agonist in the presence of LiCl.
-
Incubate to allow for the accumulation of inositol phosphates.
-
Lyse the cells and measure the amount of accumulated IP1 using a suitable detection kit.
-
Determine the IC50 value of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
Calcium Mobilization Assay
This functional assay measures changes in intracellular calcium concentration following receptor activation.
Objective: To assess the inhibitory effect of a test compound on mGluR1-mediated calcium release.
Materials:
-
Cells expressing mGluR1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
mGluR1 agonist
-
Test compound
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with an mGluR1 agonist.
-
Measure the resulting change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 value of the antagonist by quantifying the inhibition of the agonist-induced calcium signal.
Visualizing the Research Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for characterizing mGluR1 antagonists.
Caption: Simplified mGluR1 signaling cascade.
Advantages of YM-298198 (and by extension, its analogs)
Based on the available data for YM-298198, several advantages over other mGluR1 antagonists can be highlighted:
-
High Potency: YM-298198 exhibits nanomolar potency in both binding and functional assays, making it significantly more potent than CPCCOEt and LY367385, which have potencies in the micromolar range.[1][2][3] This allows for the use of lower concentrations in experiments, potentially reducing the risk of off-target effects.
-
High Selectivity: YM-298198 demonstrates excellent selectivity for mGluR1 over other mGluR subtypes.[1] This is a critical feature for accurately attributing observed effects to the inhibition of mGluR1.
-
Non-Competitive Antagonism: As a non-competitive antagonist, YM-298198's inhibitory effect is not surmounted by increasing concentrations of the endogenous agonist, glutamate. This can be advantageous in experimental conditions where glutamate levels may fluctuate.
Conclusion
While this compound is a readily available research tool, the absence of specific experimental data necessitates caution. Researchers are strongly encouraged to perform their own characterization of its biological activity. However, based on the robust data available for its parent compound, YM-298198, it is likely to be a potent and selective mGluR1 antagonist. When compared to other established tools like CPCCOEt and LY367385, YM-298198 offers the significant advantages of higher potency and selectivity. This makes YM-298198, and potentially its desmethyl analog, a superior choice for studies requiring precise and potent inhibition of mGluR1 signaling. The provided experimental protocols and diagrams serve as a valuable resource for researchers designing and interpreting experiments with these important pharmacological agents.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY 367385 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
Comparative Guide to Desmethyl-YM-298198 Hydrochloride and Other mGluR1 Antagonists
This guide provides a comparative overview of Desmethyl-YM-298198 hydrochloride and other selective antagonists of the metabotropic glutamate receptor 1 (mGluR1). It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology. The information is compiled from preclinical studies and aims to facilitate the selection of appropriate pharmacological tools for in vitro and in vivo research.
Note: this compound is a derivative and analogue of the well-characterized mGluR1 antagonist, YM-298198. Much of the comparative data available in the literature pertains to YM-298198. This guide will focus on the data available for YM-298198 as a reference for the pharmacological profile of this chemical class.
Overview of mGluR1 Antagonists
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery.[1] Selective mGluR1 antagonists are valuable tools for elucidating the physiological functions of this receptor and for developing potential therapeutics. This guide compares the performance of YM-298198, the parent compound of this compound, with other notable mGluR1 antagonists.
Data Presentation: Quantitative Comparison of mGluR1 Antagonists
The following table summarizes the in vitro potency of several selective mGluR1 antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.
| Compound | Assay Type | Cell Line/Preparation | Agonist | IC50 (nM) | Reference |
| YM-298198 | Inhibition of glutamate-induced inositol phosphate production | mGluR1-NIH3T3 cells | Glutamate | 16 | [2] |
| Functional physiological assay (inhibition of synaptic potential) | Purkinje neurons | - | 24 | [2] | |
| JNJ16259685 | Inhibition of glutamate-induced calcium mobilization | Recombinant cells | Glutamate | 1.2 - 3.2 | [2] |
| Functional physiological assay (inhibition of synaptic potential) | Purkinje neurons | - | 19 | [2] | |
| LY367385 | Antagonism of mGluR1α receptors | Recombinant cells | - | 8,800 | [3] |
| CPCCOEt | Inhibition of mGluR1-mediated responses | Purkinje neurons | - | ~40,000 | [2] |
| MTEP | Binding affinity (Ki) at mGluR5 (for selectivity comparison) | Recombinant cells | - | 42 | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols used to characterize mGluR1 antagonists.
In Vitro Assays
1. Inhibition of Glutamate-Induced Inositol Phosphate (IP) Production:
-
Objective: To determine the potency of an antagonist in blocking the Gq-coupled signaling pathway of mGluR1.
-
Cell Line: NIH3T3 cells stably expressing rat mGluR1.
-
Methodology:
-
Cells are seeded in multi-well plates and incubated overnight.
-
The cells are then labeled with [3H]myo-inositol for 24-48 hours.
-
After labeling, the cells are washed and pre-incubated with the antagonist (e.g., YM-298198) at various concentrations for a specified time.
-
Glutamate is then added to stimulate the mGluR1 receptors.
-
The reaction is stopped, and the cells are lysed.
-
The total inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.[2]
-
2. Calcium Mobilization Assay:
-
Objective: To measure the antagonist's ability to block the increase in intracellular calcium concentration following mGluR1 activation.
-
Cell Line: HEK293 cells expressing mGluR1.
-
Methodology:
-
Cells are plated in black-walled, clear-bottom microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The antagonist is added at varying concentrations and incubated.
-
An agonist (e.g., glutamate or DHPG) is then added to stimulate the receptor.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal.
-
In Vivo Models
1. Cocaine-Induced Conditioned Place Preference (CPP):
-
Objective: To assess the effect of an mGluR1 antagonist on the rewarding properties of drugs of abuse.
-
Animal Model: Rats or mice.
-
Methodology:
-
Pre-conditioning phase: Animals are allowed to freely explore a two-chamber apparatus to determine initial place preference.
-
Conditioning phase: Over several days, animals receive injections of cocaine paired with one chamber and vehicle paired with the other chamber. The mGluR1 antagonist (e.g., JNJ16259685) or vehicle is administered prior to the cocaine injections.
-
Test phase: After conditioning, the animals are placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded.
-
A reduction in the time spent in the cocaine-paired chamber in the antagonist-treated group compared to the vehicle group indicates that the antagonist has impaired the rewarding effects of cocaine.[5]
-
2. Forced Swim Test:
-
Objective: To evaluate the potential antidepressant-like effects of a compound.
-
Animal Model: Rats or mice.
-
Methodology:
-
Animals are placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility (a measure of behavioral despair) is recorded over a specific period.
-
The mGluR1 antagonist or a control substance is administered before the test.
-
A significant decrease in immobility time in the antagonist-treated group is indicative of an antidepressant-like effect.[6]
-
Mandatory Visualization
Signaling Pathway of mGluR1
The following diagram illustrates the canonical signaling pathway activated by mGluR1 and the point of intervention for non-competitive antagonists like YM-298198.
Caption: mGluR1 signaling cascade and antagonist interaction.
Experimental Workflow for In Vitro Antagonist Characterization
The following diagram outlines a typical workflow for characterizing the potency of an mGluR1 antagonist in vitro.
References
- 1. [Research progress of selective mGluR1 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new non-competitive mGlu1 receptor antagonists are potent tools to unravel functions of this mGlu receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Desmethyl-YM-298198 Hydrochloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Desmethyl-YM-298198 hydrochloride, a derivative of the mGlu1 antagonist YM-298198. Due to incomplete hazard information in the available Safety Data Sheet (SDS), a conservative approach treating the substance as hazardous is mandatory to ensure the safety of laboratory personnel and to maintain environmental compliance.
Researchers, scientists, and drug development professionals must adhere to these procedural steps, which are grounded in established best practices for handling research chemicals with unknown toxicity, in accordance with US Environmental Protection Agency (EPA) and European Union regulations.
Summary of Known Information
The available data for this compound is limited. The following table summarizes the known physical and chemical properties.
| Property | Data |
| CAS Number | 299901-57-8[1] |
| Molecular Formula | C₁₇H₂₀N₄OS · HCl |
| Molecular Weight | 364.9 g/mol |
| Form | Solid |
| Purity | >99% |
| Solubility | Soluble in DMSO to 50 mM |
| Storage | Store at +4°C under desiccating conditions |
Information sourced from publicly available supplier data sheets.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use.[1]
-
Body Protection: A laboratory coat or fire/flame-resistant and impervious clothing.[1]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, a full-face respirator should be used.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
-
Initial Assessment and Segregation:
-
Treat this compound as a hazardous chemical waste due to the lack of comprehensive toxicological data.
-
Do not mix this chemical with other waste streams unless compatibility is confirmed. Incompatible chemicals can react violently.
-
-
Container Selection and Labeling:
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the hydrochloride salt.[2]
-
The container must have a secure, tight-fitting lid.[2]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2][3]
-
-
Waste Accumulation:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of laboratory personnel.
-
Ensure the waste container is kept closed at all times except when adding waste.[4]
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and weighing papers, should be placed in the designated hazardous waste container.
-
For chemically contaminated broken glass, use a labeled, puncture-resistant container.[1]
-
-
Empty Container Disposal:
-
To be considered non-hazardous, the original container must be thoroughly emptied of its contents.
-
The container must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing and air-drying, deface or remove the original label before disposing of the container in accordance with institutional policies for glass or plastic recycling.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Crucially, do not discharge this compound into the environment.[1] This includes avoiding disposal down the sink or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Desmethyl-YM-298198 Hydrochloride
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Desmethyl-YM-298198 hydrochloride, a research chemical of significant biological activity. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard: Potent and Uncharacterized
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Due to the uncharacterized hazard profile, a comprehensive suite of personal protective equipment is mandatory at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended) | To prevent dermal absorption, a potential route of exposure for potent small molecules. |
| Eye Protection | Safety goggles with side shields or a full-face shield | To protect against accidental splashes of solutions or airborne particles of the solid compound. |
| Body Protection | A dedicated, buttoned lab coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use of a certified chemical fume hood is mandatory for all manipulations of the solid compound and preparation of stock solutions. | To prevent inhalation of airborne particles. A respirator may be required for spill cleanup. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a designated and clearly marked area within a certified chemical fume hood.
3.1. Preparation and Weighing of Solid Compound:
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (e.g., spatulas, weigh boats, vials).
-
Weighing: Carefully weigh the desired amount of the solid compound on an analytical balance inside the fume hood. Use anti-static weigh boats to minimize dispersal of the powder.
-
Aliquotting: If necessary, prepare aliquots for single use to avoid repeated handling of the stock container.
3.2. Solution Preparation:
-
Solvent Addition: Add the desired solvent to the vial containing the weighed compound. The compound is reported to be soluble in DMSO up to 50 mM.
-
Dissolution: Gently agitate the vial to dissolve the compound. Sonication may be used if necessary.
-
Storage of Solutions: Store stock solutions in clearly labeled, sealed vials at appropriate temperatures. Short-term storage at +4°C and long-term storage at -20°C or -80°C is recommended.
Emergency Procedures: Be Prepared
4.1. Spills:
-
Small Spills (Solid): Gently cover the spill with absorbent material. Moisten the material slightly to prevent raising dust. Carefully sweep the material into a designated hazardous waste container.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a designated hazardous waste container.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel and the safety officer.
4.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
5.1. Solid Waste:
-
Contaminated PPE (gloves, weigh boats, etc.) and unused solid compound should be placed in a clearly labeled, sealed hazardous waste container.
5.2. Liquid Waste:
-
Collection: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Neutralization (for acidic waste): As a hydrochloride salt, aqueous solutions will be acidic. Neutralize with a weak base (e.g., sodium bicarbonate) until the pH is between 6 and 8. This should be done in a fume hood with appropriate PPE.
-
Final Disposal: The neutralized waste should be collected by the institution's environmental health and safety department for incineration or other approved disposal methods. Do not pour down the drain.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁ClN₄OS | Abcam |
| Molecular Weight | 364.9 g/mol | Abcam |
| Appearance | Solid | Abcam |
| Purity | >99% | Abcam |
| Solubility | Soluble in DMSO to 50 mM | Abcam |
| Storage (Solid) | Store under desiccating conditions at +4°C for up to 12 months. | Abcam |
Experimental Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Disposal plan for waste contaminated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YM-298198 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. peptide24.store [peptide24.store]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. researchchemshub.com [researchchemshub.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
